molecular formula C7H6O4 B7766149 Pyrocatechuic acid CAS No. 27138-57-4

Pyrocatechuic acid

Katalognummer: B7766149
CAS-Nummer: 27138-57-4
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: GLDQAMYCGOIJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a naturally occurring dihydroxybenzoic acid isomer and a catechol-containing compound found in various plants and fruits . It serves as a versatile building block in biochemical research, primarily recognized for its role as a potent iron-chelating agent and a key intermediate in bacterial siderophore biosynthesis, such as in the production of enterobactin . A recent 2025 lipidomics study highlights its significant research value in oncology, demonstrating that 2,3-DHBA induces selective, time- and dose-dependent cytotoxicity in human breast cancer cell lines (MCF-7 and MDA-MB-231) by profoundly reprogramming the cancer lipidome, disrupting membrane integrity, and shifting the sphingolipid balance towards pro-apoptotic ceramide accumulation . Its iron-binding properties are also fundamental to its function as a mammalian siderophore, where it facilitates cellular iron transport and is used by the protein Lipocalin-2 in innate immune responses to limit bacterial iron acquisition . In microbiology, 2,3-DHBA is a critical biosynthetic precursor and has been shown to act as a competitive inhibitor of the enzyme EntB, suggesting a novel feedback regulatory role in maintaining bacterial iron homeostasis . Furthermore, its antimicrobial properties make it a compound of interest for developing anti-biofilm wound dressings . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

875-28-5 (hydrochloride salt)
Record name 2,3-Dihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70858712
Record name 2,3-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Aldrich MSDS], Solid
Record name 2,3-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000021 [mmHg]
Record name 2,3-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

303-38-8, 27138-57-4
Record name 2,3-Dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-Benzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,3-Dihydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROXY BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204.00 to 208.00 °C. @ 760.00 mm Hg
Record name 2,3-Dihydroxy-Benzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid that belongs to the family of dihydroxybenzoic acids. It is a naturally occurring compound found in various plants and is also a significant metabolite of more complex polyphenols, such as those found in aspirin.[1][2] This guide provides a comprehensive overview of the chemical properties of this compound, detailing its physicochemical characteristics, spectroscopic profile, and reactivity. The information is presented to support research and development activities in pharmacology, medicinal chemistry, and materials science.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative overview of its key characteristics.

PropertyValueSource
IUPAC Name 2,3-Dihydroxybenzoic acid[2][3]
Synonyms o-Pyrocatechuic acid, Catechol-3-carboxylic acid[2]
CAS Number 303-38-8
Chemical Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Appearance Beige to brown crystalline powder
Melting Point 204-208 °C
Boiling Point ~362-363 °C (estimated)
pKa (strongest acidic) 2.56
Water Solubility 26120 mg/L at 25 °C (estimated)
Solubility in Organic Solvents Soluble in DMSO (≥50 mg/mL), Methanol (50 mg/mL), hot alcohol, and ether. Slightly soluble in cold water.
LogP 1.20

Spectroscopic Properties

The structural elucidation and quantification of this compound are heavily reliant on various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy

Phenolic compounds like this compound exhibit characteristic absorption in the UV-Vis region due to their aromatic ring and conjugated systems. The absorption maxima are influenced by the solvent and the pH of the solution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The broad O-H stretching band of the carboxylic acid is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid gives a strong absorption band between 1690 and 1760 cm⁻¹. The presence of two hydroxyl groups on the benzene (B151609) ring will also contribute to the O-H stretching region and show C-O stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of this compound. The proton NMR spectrum will show distinct signals for the aromatic protons and the acidic protons of the carboxyl and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the positions of the hydroxyl and carboxyl substituents.

Reactivity and Chemical Behavior

Acidity

This compound possesses three acidic protons: one from the carboxylic acid group and two from the phenolic hydroxyl groups. The carboxylic acid proton is the most acidic, with a pKa of approximately 2.56. The pKa values of the phenolic hydroxyl groups are higher and are influenced by the electronic effects of the other substituents on the aromatic ring.

Oxidation

The catechol (1,2-dihydroxybenzene) moiety in this compound makes it susceptible to oxidation. This property is central to its antioxidant activity, where it can scavenge free radicals. Oxidation can lead to the formation of quinone-type structures.

Esterification

The carboxylic acid group of this compound can undergo esterification reactions with alcohols in the presence of an acid catalyst to form the corresponding esters.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a compound have different UV-Vis absorption spectra.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-methanol mixture).

  • Prepare a series of buffer solutions with a range of known pH values.

  • For each pH value, prepare a sample by adding a small, constant volume of the this compound stock solution to a volumetric flask and diluting with the respective buffer solution.

  • Measure the UV-Vis absorption spectrum (e.g., from 200 to 400 nm) for each sample.

  • Identify the wavelengths of maximum absorbance for the acidic and basic forms of the molecule.

  • Plot absorbance at a selected wavelength versus pH.

  • The pKa can be determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which the concentrations of the acidic and basic forms are equal.

Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Solvent of interest (e.g., water, buffer of specific pH, ethanol)

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling of the supernatant or by filtration.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method.

  • The determined concentration represents the equilibrium solubility of this compound in that solvent at that temperature.

Infrared (IR) Spectroscopy Analysis

This protocol outlines the sample preparation for obtaining an IR spectrum of solid this compound.

Materials:

  • This compound (dry)

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the IR radiation.

  • Transfer a portion of the powdered mixture into the pellet-forming die.

  • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Signaling Pathways and Experimental Workflows

This compound exhibits significant biological activity, primarily as an antioxidant and anti-inflammatory agent. These effects are mediated through its interaction with various cellular signaling pathways.

Antioxidant and Anti-inflammatory Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular stress and inflammation. It can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response. By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes. Furthermore, this compound can inhibit pro-inflammatory pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, thereby reducing the production of inflammatory cytokines.

Antioxidant_Anti_inflammatory_Pathways ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress PCA This compound PCA->ROS scavenges Nrf2 Nrf2 PCA->Nrf2 activates IKK IKK PCA->IKK inhibits MAPK MAPK (JNK, p38) PCA->MAPK inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Antioxidant_Enzymes->ROS neutralizes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPK NFkB NF-κB IKK->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces transcription MAPK->Pro_inflammatory_Cytokines activates Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Assessing Antioxidant Activity

A general workflow for evaluating the in vitro antioxidant capacity of this compound involves multiple assays to capture its different mechanisms of action, such as radical scavenging and metal chelation.

Antioxidant_Workflow Start Start: this compound Sample Preparation DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay ABTS_Assay ABTS Radical Scavenging Assay Start->ABTS_Assay FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Assay Start->FRAP_Assay Metal_Chelating_Assay Metal Chelating Activity Assay Start->Metal_Chelating_Assay Data_Analysis Data Analysis: IC50 Calculation, Comparison to Standards DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Metal_Chelating_Assay->Data_Analysis Conclusion Conclusion on Antioxidant Profile Data_Analysis->Conclusion

Caption: Experimental workflow for antioxidant activity assessment.

References

A Technical Guide to the Biological Activities of 3,4-Dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3,4-Dihydroxybenzoic acid (protocatechuic acid, PCA) is a widely distributed natural phenolic acid found in numerous edible and medicinal plants.[1][2][3] As a major metabolite of complex polyphenols like anthocyanins, PCA has garnered significant attention for its broad spectrum of pharmacological activities.[4][5] This technical guide provides an in-depth overview of the core biological activities of PCA, including its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The document summarizes key quantitative data, details common experimental methodologies for assessing its activity, and visualizes the underlying molecular mechanisms and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Antioxidant Activities

PCA is a potent antioxidant, a property that underpins many of its other biological effects. Its antioxidant capacity is primarily attributed to its chemical structure, specifically the two hydroxyl groups on the benzene (B151609) ring, which can donate hydrogen atoms or electrons to neutralize free radicals.

Mechanisms of Action

The antioxidant activity of PCA is multifaceted and includes:

  • Free Radical Scavenging: PCA directly scavenges various reactive oxygen species (ROS) and reactive nitrogen species (RNS), including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, superoxide (B77818) anions (•O₂⁻), and hydroxyl radicals (•OH).

  • Metal Ion Chelation: By chelating transition metal ions like ferrous (Fe²⁺) and cupric (Cu²⁺), PCA inhibits the Fenton reaction, a major source of highly reactive hydroxyl radicals.

  • Upregulation of Endogenous Antioxidants: PCA can enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and glutathione (B108866) peroxidase, providing indirect antioxidant protection.

Quantitative Antioxidant Capacity

The antioxidant activity of PCA has been quantified in numerous studies using various assays. The half-maximal inhibitory concentration (IC50) and relative antioxidant activity compared to standards like Trolox are common metrics.

Assay TypeAnalyteIC50 of PCA (μg/mL)Relative Activity vs. TroloxReference
Radical Scavenging DPPH Radical4.15 ± 0.052.8
ABTS Radical Cation5.15 ± 0.082.3
Superoxide Anion Radical1.18 ± 0.034.2
Hydroxyl Radical227.15 ± 12.061.0
Reducing Power Ferric Ions (Fe³⁺)1.25 ± 0.033.7
Cupric Ions (Cu²⁺)0.39 ± 0.016.1
Metal Chelation Ferrous Ions (Fe²⁺)4.96 ± 0.092.7
Cupric Ions (Cu²⁺)13.06 ± 0.281.5
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of PCA using the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in 95% ethanol (B145695).

    • Prepare a stock solution of PCA in 95% ethanol. Create a series of dilutions from the stock solution to obtain various concentrations (e.g., 1 to 100 µg/mL).

    • Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add 0.5 mL of each PCA dilution.

    • Add 1 mL of the 0.1 mM DPPH solution to each well/tube.

    • For the control, mix 0.5 mL of 95% ethanol with 1 mL of the DPPH solution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each solution at 517-519 nm using a spectrophotometer.

    • Use 95% ethanol as the blank.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the PCA solution.

    • Plot the percentage of inhibition against the concentration of PCA to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activities

PCA exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant effects. It modulates key signaling pathways involved in the inflammatory response.

Mechanisms and Signaling Pathways

PCA exerts its anti-inflammatory effects by:

  • Inhibiting Pro-inflammatory Enzymes: It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.

  • Suppressing Pro-inflammatory Cytokines: PCA can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

  • Modulating Signaling Pathways: PCA is known to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway and mitogen-activated protein kinase (MAPK) pathways, such as p38 and JNK, which are central regulators of inflammation.

PCA_Anti_Inflammatory_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK PCA 3,4-Dihydroxybenzoic Acid (PCA) ROS ROS PCA->ROS PCA->MAPK PCA->IKK ROS->MAPK ROS->IKK NFkB NF-κB MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription

PCA's anti-inflammatory signaling pathway modulation.

Anticancer Activities

PCA demonstrates significant chemopreventive and therapeutic potential against various types of cancer. Its anticancer effects are mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of cancer-related signaling pathways.

Pro-apoptotic and Antiproliferative Effects

PCA has been shown to:

  • Induce Apoptosis: It triggers programmed cell death in cancer cells by activating caspases and modulating the expression of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cause Cell Cycle Arrest: PCA can halt the proliferation of cancer cells by arresting the cell cycle at various phases, preventing them from dividing.

  • Inhibit Proliferation: Studies show PCA reduces the viability of various cancer cell lines in a dose- and time-dependent manner.

Involved Signaling Pathways

The anticancer activity of PCA involves the modulation of critical signaling pathways. In human gastric adenocarcinoma (AGS) cells, PCA induces apoptosis through the sustained activation of the JNK and p38 MAPK pathways, which in turn upregulates proteins like p53, Bax, and FasL, leading to both mitochondria- and Fas-mediated apoptosis.

PCA_Anticancer_Pathway PCA 3,4-Dihydroxybenzoic Acid (PCA) MAPK JNK / p38 MAPK PCA->MAPK activates cJun_ATF2 c-Jun / ATF-2 MAPK->cJun_ATF2 phosphorylates p53 p53 MAPK->p53 activates FasL_Fas FasL / Fas cJun_ATF2->FasL_Fas upregulates Bax Bax p53->Bax upregulates Casp8 Caspase-8 FasL_Fas->Casp8 activates Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 activates Bax->Mitochondria targets Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis PCA_Neuroprotection_Workflow start Seed Neuronal Cells (e.g., PC12, SH-SY5Y) pretreat Pre-treat with PCA (various concentrations) start->pretreat induce Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) pretreat->induce incubate Incubate for 24-48h induce->incubate assess Assess Endpoints incubate->assess viability Cell Viability (MTT Assay) assess->viability ros ROS Production (DCFH-DA Assay) assess->ros apoptosis Apoptosis (Annexin V Staining) assess->apoptosis protein Protein Expression (Western Blot for Bax, Bcl-2, Caspases) assess->protein

References

An In-depth Technical Guide to Pyrocatechuic Acid: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid (2,3-DHB), is a dihydroxybenzoic acid, a type of phenolic acid. It is a naturally occurring organic compound found in various plants, such as the aquatic fern Salvinia molesta and in fruits like those of Flacourtia inermis.[1] This compound is of significant interest to the scientific community due to its role as a metabolite of aspirin (B1665792) in humans and its potent iron-chelating and antioxidant properties.[2][3][4] Its ability to form strong complexes with iron ions has led to its investigation as a potential therapeutic agent for iron overload disorders.[2] This guide provides a comprehensive overview of the structure, functional groups, physicochemical properties, and key experimental protocols related to this compound.

Molecular Structure and Functional Groups

This compound possesses a benzene (B151609) ring substituted with three key functional groups: a carboxylic acid group (-COOH) and two hydroxyl groups (-OH) at positions 2 and 3. The arrangement of these groups dictates its chemical reactivity and biological activity.

The core structure consists of:

  • A Benzene Ring: A six-carbon aromatic ring that provides a planar and relatively stable scaffold.

  • A Carboxylic Acid Group: This group is responsible for the acidic nature of the molecule and provides a site for esterification and amide bond formation.

  • Two Vicinal Hydroxyl Groups: These ortho-positioned hydroxyl groups form a catechol moiety, which is crucial for its potent metal-chelating, particularly iron-chelating, and antioxidant activities.

Fig. 1: Structure and Functional Groups of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name2,3-Dihydroxybenzoic acid
Common NamesThis compound, o-Pyrocatechuic acid
CAS Number303-38-8
Molecular FormulaC₇H₆O₄
Molecular Weight154.12 g/mol
AppearanceBeige to brown or pinkish-gray crystalline powder
Melting Point204-206 °C
pKa₁ (Carboxylic Acid)2.91 - 2.98
pKa₂ (Phenolic Hydroxyl)10.14
logP1.2

Table 2: Solubility Data

SolventSolubilityReference(s)
WaterSoluble
Methanol (B129727)50 mg/mL
Ethanol (B145695)Soluble
Acetone (B3395972)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl Acetate (B1210297)Soluble
Acetonitrile (B52724)Lower solubility

Note: The solubility in various organic solvents generally increases with temperature. The order of solubility at a fixed temperature is: acetone > ethanol > isopropyl alcohol > n-propyl alcohol > n-butanol > isoamyl alcohol > methyl acetate > ethyl acetate > n-propyl acetate (isopropyl acetate) > ethyl formate (B1220265) > acetonitrile.

Table 3: Spectroscopic Data

TechniqueKey Data PointsReference(s)
¹H NMR (in DMSO-d₆)δ ~6.75 ppm (t), ~7.05 ppm (d), ~7.29 ppm (d)
¹³C NMR (in CD₃OD)Chemical shifts available in spectral databases.
IR Spectroscopy Characteristic peaks for O-H, C=O, and aromatic C-H and C=C bonds.
Mass Spectrometry (EI) Molecular ion peak and characteristic fragmentation patterns are available in the NIST database.

Experimental Protocols

Synthesis of 2,3-Dihydroxybenzoic Acid

While various synthetic routes exist, a common laboratory-scale synthesis involves the hydroxylation of salicylic (B10762653) acid. The following is a representative protocol based on established chemical principles.

Materials:

  • Salicylic acid

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve salicylic acid in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Hydroxylation: Slowly add an aqueous solution of potassium persulfate to the cooled salicylic acid solution with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by heating to approximately 80-90 °C for 1-2 hours to ensure complete hydrolysis of the intermediate sulfate ester.

  • Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of the product and unreacted starting material will form.

  • Extraction: Extract the acidic aqueous solution multiple times with diethyl ether or ethyl acetate. Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from hot water or a suitable solvent mixture to yield pure 2,3-dihydroxybenzoic acid.

Purification of Dihydroxybenzoic Acids (Adapted Protocol)

This protocol is adapted from a procedure for purifying a related isomer and can be applied for the purification of 2,3-dihydroxybenzoic acid.

Materials:

  • Crude 2,3-dihydroxybenzoic acid

  • Acetone

  • Formic acid

  • Centrifuge and centrifuge tubes

Procedure:

  • Prepare a Saturated Solution: Prepare a saturated solution of the crude 2,3-dihydroxybenzoic acid in acetone in a suitable container. Use sonication to aid dissolution.

  • Centrifugation: Centrifuge the solution to pellet any undissolved material.

  • Decantation: Carefully decant the supernatant into a new tube.

  • Precipitation: Add formic acid to the saturated solution in an approximate 2:1 ratio (formic acid:saturated solution). The solution may become cloudy as the purified product begins to precipitate.

  • Incubation: Place the solution in a refrigerator (4 °C) for at least 45 minutes or overnight to complete the precipitation.

  • Collection: Centrifuge the mixture to collect the precipitated pure 2,3-dihydroxybenzoic acid.

  • Washing and Drying: Carefully discard the supernatant. The purified solid can be washed with a small amount of cold acetone and then dried under vacuum.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of 2,3-dihydroxybenzoic acid.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 reversed-phase column is commonly used. Mixed-mode columns like Coresep SB or Primesep D can also be employed for separating isomers.

Mobile Phase:

  • A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous acidic buffer. For example, a mobile phase of methanol and 1% aqueous acetic acid (40:60, v/v) at a pH of approximately 4 has been used. For analysis in elicited cell cultures, a mobile phase of acetonitrile and 1% aqueous formic acid with 0.25% trichloroacetic acid (1:5, v/v) at a pH of 2 has been reported.

Procedure:

  • Standard Preparation: Prepare a stock solution of 2,3-dihydroxybenzoic acid of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix. For plant materials, a one-step extraction may be sufficient. For serum samples, solid-phase extraction (SPE) may be necessary.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength (e.g., 280 nm).

  • Injection and Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,3-dihydroxybenzoic acid in the samples from the calibration curve. The detection limit has been reported to be 3 µg with the use of an internal standard.

G Workflow for HPLC Analysis of this compound cluster_prep Sample and Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition and Analysis Standard_Prep Prepare Stock and Calibration Standards of 2,3-DHB in Methanol Inject Inject Standards and Samples Standard_Prep->Inject Sample_Prep Extract 2,3-DHB from Sample Matrix (e.g., SPE for serum, solvent extraction for plants) Sample_Prep->Inject Mobile_Phase Mobile Phase Preparation (e.g., Methanol/Aqueous Acetic Acid) Column C18 Reversed-Phase Column Detector UV Detector (e.g., 280 nm) Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Pump Isocratic or Gradient Pump Injector Autosampler/Manual Injector Pump->Injector Injector->Column Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify 2,3-DHB in Samples Chromatogram->Quantification Calibration->Quantification

Fig. 2: HPLC Analysis Workflow

Key Biological Activities and Signaling

Iron Chelation

A primary biological activity of this compound is its ability to chelate iron. The two adjacent hydroxyl groups on the catechol moiety can deprotonate and form a stable bidentate complex with ferric iron (Fe³⁺). This property is the basis for its investigation as a drug for treating iron overload conditions. The chelation process can prevent iron from participating in harmful Fenton reactions, which generate reactive oxygen species.

G Iron Chelation by this compound Pyrocatechuic_Acid This compound (2,3-DHB) Chelation Chelation Reaction Pyrocatechuic_Acid->Chelation Iron Free Ferric Iron (Fe³⁺) (Potentially Toxic) Iron->Chelation Complex Stable 2,3-DHB-Iron Complex Chelation->Complex Excretion Enhanced Iron Excretion (e.g., via urine) Complex->Excretion Reduced_Toxicity Reduced Oxidative Stress (Inhibition of Fenton Reaction) Complex->Reduced_Toxicity

Fig. 3: Principle of Iron Chelation
Antioxidant Activity

The catechol structure of this compound also imparts significant antioxidant activity. It can donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Antioxidant Assay Protocol (DPPH Method - General Principle): A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent like methanol or ethanol. This solution has a deep violet color.

  • Reaction: Add the test compound (this compound) at various concentrations to the DPPH solution.

  • Measurement: In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution fades to yellow. The change in absorbance is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).

Conclusion

This compound (2,3-dihydroxybenzoic acid) is a versatile phenolic compound with a well-defined structure that confers significant biological activities, most notably iron chelation and antioxidant effects. The presence of a carboxylic acid and a catechol moiety allows for a range of chemical modifications and interactions, making it a molecule of interest in medicinal chemistry and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, facilitating further research into its therapeutic potential.

References

A Technical Guide to the In Vitro Antioxidant and Anti-inflammatory Effects of Protocatechuic Acid (PCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a naturally occurring phenolic acid found in a wide variety of edible plants, fruits, and vegetables, including olives, grapes, and onions.[1] It is also a primary active metabolite of more complex polyphenols like anthocyanins.[2] PCA has garnered significant attention in the scientific community for its broad pharmacological properties, which are largely attributed to its potent antioxidant and anti-inflammatory activities.[3] This document provides a comprehensive technical overview of the in vitro evidence supporting these effects, detailing the experimental protocols used for their evaluation and the molecular signaling pathways through which PCA mediates its actions.

In Vitro Antioxidant Properties of PCA

PCA's antioxidant activity is primarily attributed to its chemical structure, which allows it to act as a free radical scavenger and a metal chelator. It can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and can also bind to transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

Data Presentation: Antioxidant Activity of PCA

The antioxidant capacity of PCA has been quantified using various standard in vitro assays. The following table summarizes the key findings, often expressed as IC₅₀ values (the concentration required to inhibit 50% of the radical activity) or as relative activity compared to a standard antioxidant like Trolox.

AssayMethodResultReference CompoundSource
DPPH Radical Scavenging SpectrophotometryRelative Antioxidant Activity: 2.8Trolox
ABTS Radical Scavenging SpectrophotometryRelative Antioxidant Activity: 2.3Trolox
Superoxide Anion Scavenging SpectrophotometryRelative Antioxidant Activity: 4.2Trolox
Hydroxyl Radical Scavenging SpectrophotometryRelative Antioxidant Activity: 1.0Trolox
Ferric Reducing Power SpectrophotometryRelative Antioxidant Activity: 3.7Trolox
Cupric Reducing Power SpectrophotometryRelative Antioxidant Activity: 6.1Trolox
Ferrous Ion (Fe²⁺) Chelating SpectrophotometryRelative Antioxidant Activity: 2.7Trolox
Cupric Ion (Cu²⁺) Chelating SpectrophotometryRelative Antioxidant Activity: 1.5Trolox
Experimental Protocols for Antioxidant Assays

Detailed methodologies are crucial for the accurate assessment of antioxidant potential. Below are protocols for commonly cited assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • PCA sample dissolved in a suitable solvent.

    • Positive control (e.g., Trolox, Ascorbic Acid).

    • Methanol or ethanol (B145695) (analytical grade).

  • Procedure:

    • Prepare a series of dilutions of the PCA sample.

    • In a test tube or 96-well microplate, add a specific volume of the PCA sample solution (e.g., 100 µL).

    • Add a defined volume of the DPPH working solution (e.g., 1.9 mL for cuvettes).

    • Mix thoroughly and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

    • The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentrations.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. This blue-green radical absorbs light at 734 nm. In the presence of an antioxidant, the radical is neutralized, and the solution's color fades. The decrease in absorbance is proportional to the antioxidant's capacity.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • PCA sample and positive control (e.g., Trolox).

    • Phosphate-buffered saline (PBS) or ethanol.

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.

    • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

    • Add a small volume of the PCA sample at various concentrations to a larger volume of the diluted ABTS•⁺ solution.

    • Incubate for a specified time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the scavenging percentage and IC₅₀ value as described for the DPPH assay.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and absorbs at 593 nm. The change in absorbance is directly related to the reducing power of the sample.

  • Reagents:

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. This reagent must be freshly prepared and warmed to 37°C before use.

  • Procedure:

    • Add a small volume of the PCA sample solution (e.g., 100 µL) to a test tube.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 3.0 mL).

    • Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm against a blank.

    • A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Visualization: Antioxidant Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sample Sample Dilution Series (PCA) reaction Mix Sample/Control with Reagent prep_sample->reaction prep_reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) prep_reagent->reaction prep_control Prepare Positive Control (e.g., Trolox) prep_control->reaction incubation Incubate (Time & Temp Specific) reaction->incubation measure Measure Absorbance (Spectrophotometry) incubation->measure calculate Calculate % Inhibition measure->calculate determine Determine IC50 Value calculate->determine

Caption: General workflow for in vitro spectrophotometric antioxidant assays.

In Vitro Anti-inflammatory Properties of PCA

PCA demonstrates significant anti-inflammatory effects by targeting key mediators and signaling pathways involved in the inflammatory response. In vitro studies, typically using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have shown that PCA can inhibit the production of nitric oxide (NO), reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and suppress the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Data Presentation: Anti-inflammatory Activity of PCA

The following table summarizes key quantitative data on the anti-inflammatory effects of PCA from in vitro studies.

Target/AssayCell LineStimulantPCA ConcentrationEffectSource
NO Production RAW 264.7LPSNot specifiedInhibitory effect
COX-2 mRNA Expression RAW 264.7LPSNot specifiedInhibitory effect
TNF-α Secretion BV2 microgliaLPSNot specifiedInhibitory effect
IL-6 Secretion --Dose-dependentSignificant decrease
IL-1β Secretion --Dose-dependentSignificant decrease
Experimental Protocols for Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: NO production is indirectly measured by quantifying its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at 540 nm, is proportional to the nitrite concentration.

  • Reagents:

    • Cell line (e.g., RAW 264.7 macrophages).

    • Cell culture medium (e.g., DMEM).

    • LPS (lipopolysaccharide) for stimulation.

    • PCA sample.

    • Griess Reagent: A mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of PCA for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent to the supernatant in a new plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

2. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant. A capture antibody specific to the cytokine is coated onto a microplate. The sample is added, followed by a detection antibody (often biotinylated) and then an enzyme-linked conjugate (e.g., streptavidin-HRP). Finally, a substrate is added, which produces a measurable colorimetric signal.

  • Reagents:

    • ELISA kit specific for the target cytokine (e.g., mouse TNF-α).

    • Cell culture supernatant (collected as described in the NO assay).

    • Wash buffers and substrate solutions (provided in the kit).

  • Procedure:

    • Follow the protocol provided with the commercial ELISA kit.

    • Typically, this involves adding standards and samples to the antibody-coated plate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the enzyme conjugate.

    • Incubate, wash, and add the substrate.

    • Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate the cytokine concentration in the samples based on the standard curve.

Signaling Pathways Modulated by PCA

PCA exerts its antioxidant and anti-inflammatory effects by modulating several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. PCA has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the expression of these inflammatory mediators.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription PCA PCA PCA->IKK Inhibits

Caption: PCA inhibits the NF-κB signaling pathway, preventing inflammation.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like PCA can cause Nrf2 to dissociate from Keap1, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes. PCA activates this pathway, thereby strengthening the cell's intrinsic antioxidant defenses.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA PCA / Oxidative Stress Keap1 Keap1 PCA->Keap1 Induces Conformational Change Degradation Proteasomal Degradation PCA->Degradation Prevents Nrf2 Nrf2 Nrf2_active Active Nrf2 Keap1->Nrf2_active Releases Keap1->Degradation Targets Nrf2 for Nucleus Nucleus Nrf2_active->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Induces Transcription

Caption: PCA activates the Nrf2 pathway to boost antioxidant defenses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family (including JNK, p38, and ERK) plays a complex role in both inflammation and cell survival. PCA has been shown to modulate MAPK signaling. For instance, it can activate JNK, which in turn can lead to the activation of the Nrf2 survival pathway. It can also inhibit the activation of p38 and other MAPKs that are involved in the pro-inflammatory response induced by LPS.

Logical Relationship Visualization

The antioxidant and anti-inflammatory activities of PCA are interconnected. Oxidative stress can trigger inflammatory pathways like NF-κB, and inflammation can lead to further ROS production. PCA intervenes in this cycle at multiple points.

G Stress Cellular Stressors (e.g., LPS, H₂O₂) ROS Oxidative Stress (Increased ROS) Stress->ROS Inflammation Inflammation (NF-κB Activation) Stress->Inflammation ROS->Inflammation Activates Damage Cellular Damage ROS->Damage Inflammation->ROS Generates More Mediators Pro-inflammatory Mediators (NO, COX-2, Cytokines) Inflammation->Mediators Mediators->Damage PCA Protocatechuic Acid (PCA) PCA->ROS Inhibits via PCA->Inflammation Inhibits Scavenging Direct Radical Scavenging PCA->Scavenging Nrf2 Nrf2 Pathway Activation (Antioxidant Enzymes) PCA->Nrf2 Scavenging->ROS Nrf2->ROS

Caption: PCA's dual action breaks the oxidative stress-inflammation cycle.

Conclusion

Protocatechuic acid exhibits robust in vitro antioxidant and anti-inflammatory activities, supported by extensive quantitative data. Its ability to scavenge free radicals, chelate metals, inhibit pro-inflammatory enzymes and cytokines, and modulate key signaling pathways like NF-κB and Nrf2 underscores its potential as a lead compound for the development of therapeutics aimed at mitigating conditions associated with oxidative stress and chronic inflammation. The detailed protocols and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of PCA.

References

Thermal Stability and Degradation of Pyrocatechuic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid that serves as a key precursor in the biosynthesis of various siderophores and is a significant secondary metabolite in plants. Its utility as an iron-chelating agent and its antimicrobial properties have garnered interest within the pharmaceutical and drug development sectors. A thorough understanding of its thermal stability and degradation profile is paramount for its application in processes involving elevated temperatures, such as in material processing, formulation, and long-term storage. This technical guide provides a comprehensive overview of the current knowledge on the thermal properties and degradation pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a critical parameter indicating the initiation of thermal transition from a solid to a liquid state.

Table 1: Physicochemical Properties of this compound (2,3-Dihydroxybenzoic Acid)

PropertyValueReference
IUPAC Name2,3-Dihydroxybenzoic acid
SynonymsThis compound, o-Pyrocatechuic acid, Hypogallic acid[1]
CAS Number303-38-8[1]
Molecular FormulaC₇H₆O₄[1]
Molar Mass154.121 g·mol⁻¹[1]
AppearanceColorless solid/Pale Brownish to Red Brownish Crystalline Powder[2]
Melting Point204-206 °C (decomposes)
SolubilitySoluble in water, methanol, ethanol, diethyl ether, acetone, and dimethyl sulfoxide.

Thermal Degradation

The thermal degradation of this compound is primarily characterized by its decomposition upon melting. The main degradation pathway involves decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, yielding catechol (1,2-dihydroxybenzene).

Pyrocatechuic_acid This compound (2,3-Dihydroxybenzoic Acid) Heat Δ (Heat) Pyrocatechuic_acid->Heat Catechol Catechol Heat->Catechol CO2 Carbon Dioxide Heat->CO2

Caption: Thermal decarboxylation of this compound.

In biological systems, the degradation of 2,3-dihydroxybenzoate can proceed via a meta-cleavage pathway, as observed in bacteria like Pseudomonas reinekei MT1. This enzymatic degradation involves ring cleavage and is distinct from thermal degradation pathways.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. Although specific experimental data for this compound is limited, the following are generalized protocols based on the analysis of similar phenolic compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different degradation steps, and the composition of the material.

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to prevent oxidative degradation. To study oxidative stability, a similar experiment can be performed in an air or oxygen atmosphere.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy changes associated with these processes.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is usually carried out under an inert nitrogen atmosphere.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting and decomposition temperatures (e.g., 30 °C to 250 °C).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak onset temperature, peak maximum temperature, and the area under the peak (enthalpy change) are determined.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Crucible Placement in TGA/DSC Pan Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine: - Onset of Decomposition - Melting Point - Enthalpy Changes - Degradation Kinetics TGA_Data->Analysis DSC_Data->Analysis

Caption: Experimental workflow for thermal analysis.

Conclusion

This compound (2,3-dihydroxybenzoic acid) exhibits thermal degradation primarily through decarboxylation to form catechol upon reaching its melting point of approximately 204-206 °C. While this provides a fundamental understanding of its thermal behavior, there is a notable lack of detailed quantitative data from instrumental thermal analysis techniques such as TGA and DSC in the published literature. For drug development and other applications where thermal stability is a critical parameter, it is recommended that specific studies be conducted following the generalized protocols outlined in this guide. Such investigations would provide valuable data on the precise onset of decomposition, the kinetics of degradation, and the influence of different atmospheric conditions, thereby ensuring the safe and effective use of this compound.

References

Pyrocatechuic Acid: A Key Anthocyanin Metabolite in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as protocatechuic acid (PCA), is a major phenolic acid metabolite derived from the dietary consumption of anthocyanins. Anthocyanins, the pigments responsible for the vibrant red, purple, and blue colors in many fruits and vegetables, undergo extensive metabolism by the gut microbiota, leading to the formation of various smaller phenolic compounds, with this compound being one of the most significant. Emerging evidence suggests that many of the health benefits previously attributed to anthocyanins may, in fact, be mediated by their more bioavailable metabolites like this compound. This technical guide provides a comprehensive overview of this compound as a metabolite of anthocyanins, focusing on its metabolic pathways, quantitative analysis, and its role in modulating key signaling pathways relevant to drug development.

Metabolic Pathway of Anthocyanins to this compound

The transformation of anthocyanins into this compound is a multi-step process primarily carried out by the enzymatic machinery of the gut microbiota. The general pathway involves the initial deglycosylation of the anthocyanin to its aglycone form, the anthocyanidin. This is followed by the cleavage of the C-ring of the anthocyanidin structure, yielding phenolic acid derivatives from the A- and B-rings. Specifically, the B-ring of cyanidin-based anthocyanins gives rise to this compound.

Key enzymatic reactions in this pathway include:

  • β-glucosidases, α-galactosidases, and α-rhamnosidases: These microbial enzymes are responsible for the initial hydrolysis of the glycosidic bonds, releasing the sugar moieties and the anthocyanidin aglycone.

  • Polyphenol Oxidase (PPO) and Peroxidase (POD): While not directly converting anthocyanins to this compound, these enzymes can degrade anthocyanins, potentially influencing the substrate pool for microbial metabolism.

The overall metabolic conversion can be visualized as follows:

Anthocyanin_Metabolism Anthocyanin Anthocyanin (e.g., Cyanidin-3-glucoside) Anthocyanidin Anthocyanidin (e.g., Cyanidin) Anthocyanin->Anthocyanidin Deglycosylation (e.g., β-glucosidase) Ring_Fission C-Ring Fission (Microbial Enzymes) Anthocyanidin->Ring_Fission Pyrocatechuic_Acid This compound (from B-Ring) Ring_Fission->Pyrocatechuic_Acid Phloroglucinol_Aldehyde Phloroglucinol Aldehyde (from A-Ring) Ring_Fission->Phloroglucinol_Aldehyde Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma or Urine) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (ESI-, MRM) HPLC->MSMS Quantification Data Analysis & Quantification MSMS->Quantification PI3K_Akt_Pathway PCA This compound Receptor Receptor (e.g., Insulin Receptor) PCA->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates eNOS eNOS Akt->eNOS phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 VEGF VEGF eNOS->VEGF increases expression Angiogenesis Angiogenesis VEGF->Angiogenesis Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates PCA This compound PCA->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, VCAM-1, ICAM-1) Nucleus->Gene_Expression induces MAPK_Pathway Stress_Stimuli Cellular Stress/Stimuli MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress_Stimuli->MAPKKK PCA This compound PCA->MAPKKK modulates MAPKK MAPKK (e.g., MKK4/7, MKK3/6, MEK1/2) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Apoptosis, Inflammation, Proliferation) Transcription_Factors->Cellular_Response

The Pharmacological Landscape of Pyrocatechuic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as 3,4-dihydroxybenzoic acid or protocatechuic acid (PCA), and its derivatives represent a promising class of phenolic compounds with a broad spectrum of pharmacological activities. Found abundantly in various plants, fruits, and vegetables, these molecules have garnered significant attention in the scientific community for their potential therapeutic applications.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these versatile compounds.

Core Pharmacological Properties

The pharmacological effects of this compound and its derivatives are largely attributed to their unique chemical structure, particularly the presence of the catechol moiety, which is a key determinant of their antioxidant and radical-scavenging activities.[2][3] By modifying the carboxylic acid group through esterification or amidation, researchers have been able to modulate the lipophilicity and, consequently, the biological activity of these compounds.[2][4]

Antioxidant Activity

This compound derivatives are potent antioxidants capable of neutralizing free radicals and mitigating oxidative stress, a key pathological factor in numerous chronic diseases. Their antioxidant capacity is often evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common.

Table 1: Antioxidant Activity of this compound and Its Derivatives

CompoundAssayIC50 (µM)Reference
Protocatechuic AcidDPPH13.6
Methyl ProtocatechuateDPPHVaries with solvent
Ethyl ProtocatechuateDPPHVaries with solvent
Butyl ProtocatechuateDPPHVaries with solvent
Isopropyl ProtocatechuateDPPHVaries with solvent
tert-Butyl ProtocatechuateDPPHVaries with solvent

Note: The antioxidant activity of protocatechuic acid esters can be significantly influenced by the solvent used in the assay. In alcoholic solvents, a nucleophilic attack of an alcohol molecule on the o-quinone intermediate can enhance the total radical scavenging abilities.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, arthritis, and cancer. This compound and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and by modulating inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundTarget/AssayIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Protocatechuic AcidCarrageenan-induced paw edema--
Pterostilbene-oxime ether-carboxylic acid amide derivative 7COX-20.085-
Pterostilbene-oxime ether-carboxylic acid amide derivative 1COX-20.112-
Pterostilbene-oxime ether-carboxylic acid amide derivative 2COX-20.121-
Pterostilbene-oxime ether-carboxylic acid amide derivative 8COX-20.135-
Pterostilbene-oxime ether-carboxylic acid amide derivative 9COX-20.141-
Anticancer Activity

The potential of this compound derivatives as anticancer agents is an active area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.

Table 3: Antiproliferative Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidine derivative 7HeLa17.50
Pyrazolo[3,4-d]pyrimidine derivative 7A54968.75
Pyrazolo[3,4-d]pyrimidine derivative 7Caco-273.08
Pyrazolo[3,4-d]pyrimidine derivative 5HeLa74.8
Pyrazolo[3,4-d]pyrimidine derivative 5Caco-276.92
Pyrazolo[3,4-d]pyrimidine derivative 5HT108096.25
Pyrazolo[3,4-d]pyrimidine derivative 5A549148
Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Oxidative stress and neuroinflammation play crucial roles in the pathogenesis of these disorders. Protocatechuic acid has demonstrated significant neuroprotective effects in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for these devastating conditions. While data on the neuroprotective effects of other this compound derivatives are still emerging, the foundational properties of the parent compound are promising.

Table 4: Neuroprotective Effects of Protocatechuic Acid

ModelKey FindingsReference
Pilocarpine-induced seizuresReduced neuronal degeneration, oxidative injury, and microglia activation.
6-hydroxydopamine-treated PC12 cellsIncreased cell viability and decreased lactate (B86563) dehydrogenase release (synergistic effect with chrysin).
Diabetes-induced neuropathic painSignificantly prevented changes in pain threshold and markers of oxidative stress.

Signaling Pathways

The pharmacological activities of this compound derivatives are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of novel therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Its aberrant activation is implicated in a variety of inflammatory diseases and cancers. This compound and its derivatives have been shown to inhibit the NF-κB pathway, thereby downregulating the expression of pro-inflammatory genes. There are two main NF-κB activation pathways: the canonical and non-canonical pathways.

NF_kB_Signaling cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway Stimuli_C Pro-inflammatory Cytokines (TNFα, IL-1) Receptor_C Receptor Stimuli_C->Receptor_C IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor_C->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB_p50_p65 p50-p65 IkB->NFkB_p50_p65 releases Nucleus_C Nucleus NFkB_p50_p65->Nucleus_C translocates Gene_Expression_C Inflammatory Gene Expression Nucleus_C->Gene_Expression_C induces Stimuli_NC Lymphotoxin β, BAFF, CD40L Receptor_NC Receptor Stimuli_NC->Receptor_NC NIK NIK Receptor_NC->NIK activates IKKa_dimer IKKα dimer NIK->IKKa_dimer activates p100 p100-RelB IKKa_dimer->p100 phosphorylates p52_RelB p52-RelB p100->p52_RelB processed to Nucleus_NC Nucleus p52_RelB->Nucleus_NC translocates Gene_Expression_NC Lymphoid Organogenesis & B-cell Survival Nucleus_NC->Gene_Expression_NC induces

Canonical and Non-Canonical NF-κB Signaling Pathways.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a crucial pathway that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. The Ras-Raf-MEK-ERK pathway is one of the most well-characterized MAPK cascades.

MAPK_Signaling cluster_MAPK Ras-Raf-MEK-ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS recruits Ras_GDP Ras-GDP (inactive) GRB2_SOS->Ras_GDP activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse leads to

The Ras-Raf-MEK-ERK Signaling Pathway.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.

Workflow:

DPPH_Workflow Prep_Sample Prepare sample solutions at various concentrations Mix Mix sample solution with DPPH solution Prep_Sample->Mix Prep_DPPH Prepare DPPH working solution (e.g., 0.1 mM in methanol) Prep_DPPH->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure absorbance at ~517 nm Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 1 mM). Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution to each well.

    • For the blank, use the solvent instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Workflow Prep_Enzyme Prepare COX-1 or COX-2 enzyme solution Pre_incubation Pre-incubate enzyme with inhibitor Prep_Enzyme->Pre_incubation Prep_Inhibitor Prepare inhibitor solutions at various concentrations Prep_Inhibitor->Pre_incubation Add_Substrate Add arachidonic acid (substrate) to initiate the reaction Pre_incubation->Add_Substrate Incubate_Reaction Incubate at 37°C for a specific time Add_Substrate->Incubate_Reaction Stop_Reaction Stop the reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure prostaglandin (B15479496) E2 (PGE2) production (e.g., by LC-MS/MS or ELISA) Stop_Reaction->Measure_Product Calculate_IC50 Calculate % inhibition and IC50 value Measure_Product->Calculate_IC50

Workflow for the Cyclooxygenase (COX) Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of co-factors such as hematin (B1673048) and epinephrine.

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a reaction tube, mix the reaction buffer, co-factors, and the enzyme solution.

    • Add a specific volume of the inhibitor solution or solvent (for control) and pre-incubate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate at 37°C for a specific time (e.g., 2 minutes).

    • Stop the reaction by adding an acid solution (e.g., HCl).

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of COX inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that in the control. The IC50 value is determined from the dose-response curve.

MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow Seed_Cells Seed cells in a 96-well plate and allow them to adhere Treat_Cells Treat cells with various concentrations of the compound Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a specific period (e.g., 24, 48, or 72 hours) Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) crystal formation Add_MTT->Incubate_MTT Solubilize Add a solubilization solution (e.g., DMSO) to dissolve formazan Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability and IC50 value Measure_Absorbance->Calculate_Viability

Workflow for the MTT Assay.

Detailed Protocol for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

This compound and its derivatives represent a rich source of pharmacologically active compounds with significant potential for the development of novel therapeutics. Their well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, coupled with the tunability of their physicochemical properties through chemical modification, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their pharmacological landscape, offering valuable data, experimental protocols, and insights into their mechanisms of action to guide future research and drug discovery efforts in this exciting field. Further exploration into the structure-activity relationships of a wider range of derivatives is warranted to unlock the full therapeutic potential of this versatile class of compounds.

References

Methodological & Application

Application Notes and Protocols: DPPH Assay for Pyrocatechuic Acid Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the antioxidant capacity of pyrocatechuic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is widely used to assess the ability of compounds to act as free radical scavengers.[1][2]

Principle of the DPPH Assay

The DPPH assay is a straightforward and widely used method to evaluate the antioxidant activity of compounds.[3] The core of this assay is the use of DPPH, a stable free radical that has a deep purple color in solution and absorbs light at approximately 517 nm.[1][4] When an antioxidant, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process neutralizes the free radical, causing the solution to change color from purple to a pale yellow. The degree of this color change, which is measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the antioxidant.

Materials and Reagents
  • This compound (3,4-dihydroxybenzoic acid)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Positive control: Ascorbic acid or Trolox

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

  • Volumetric flasks

  • Analytical balance

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH prep_dpph->mix prep_pca Prepare this compound Stock prep_serial Prepare Serial Dilutions prep_pca->prep_serial prep_control Prepare Positive Control Stock prep_control->prep_serial prep_serial->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for DPPH antioxidant capacity assay.

Experimental Protocols

1. Preparation of Reagents

  • 0.1 mM DPPH Radical Solution: Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or ethanol.

  • Positive Control Stock Solution (e.g., Ascorbic Acid, 1 mg/mL): Accurately weigh 10 mg of ascorbic acid and dissolve it in 10 mL of methanol or ethanol.

  • Serial Dilutions: From the stock solutions of this compound and the positive control, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

2. Assay Procedure

  • Blank Preparation: In a well of the microplate or a cuvette, add 200 µL of the solvent (methanol or ethanol). This will be used to zero the spectrophotometer.

  • Control (DPPH only): Add 100 µL of the solvent to a well, followed by 100 µL of the 0.1 mM DPPH solution.

  • Sample/Standard Incubation:

    • Add 100 µL of each concentration of the this compound dilutions to separate wells.

    • Add 100 µL of each concentration of the positive control dilutions to separate wells.

    • To each of these wells, add 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.

3. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ is the absorbance of the control (DPPH solution without the sample).

  • A₁ is the absorbance of the sample or standard with the DPPH solution.

4. Determination of IC₅₀ Value

The IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radical, is determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC₅₀ value can then be calculated from the resulting curve using linear regression analysis. A lower IC₅₀ value indicates a higher antioxidant activity.

Data Presentation

The antioxidant capacity of this compound is summarized in the table below, with a comparison to a standard antioxidant, Trolox.

CompoundIC₅₀ (µg/mL)Relative Antioxidant Activity (Compared to Trolox)
This compound~4.32.8
Trolox (Positive Control)~12.041.0

Note: The IC₅₀ value for this compound was reported as 28.1 µM in a study by Li, X. (2011). This has been converted to µg/mL for comparison. The relative antioxidant activity is calculated as the ratio of the IC₅₀ of Trolox to the IC₅₀ of this compound.

Safety Precautions
  • DPPH can be an irritant. It is advisable to wear gloves and eye protection when handling the powder.

  • Methanol and ethanol are flammable. Handle these solvents in a well-ventilated area and away from open flames.

  • Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Pyrocatechuic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as 2,3-dihydroxybenzoic acid, and its isomer protocatechuic acid (3,4-dihydroxybenzoic acid), are phenolic acids of significant interest in various scientific fields. They are found in numerous plant species and are also important metabolites of more complex polyphenols and certain drugs, such as aspirin (B1665792).[1] Accurate quantification of these compounds in biological matrices, natural products, and pharmaceutical formulations is crucial for understanding their bioavailability, pharmacological effects, and role in human health and disease.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely employed for the separation and quantification of pyrocatechuic and protocatechuic acids. The use of a well-characterized analytical standard is paramount for method development, validation, and ensuring the accuracy and reproducibility of results. This document provides detailed application notes and protocols for the use of this compound (and its common isomer, protocatechuic acid) as a standard in chromatography.

Physicochemical Properties and Handling of Standards

Proper handling and storage of this compound standards are critical for maintaining their integrity and ensuring accurate analytical measurements.

Physicochemical Data for this compound Isomers

Property2,3-Dihydroxybenzoic Acid (this compound)3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)
Molecular Formula C₇H₆O₄C₇H₆O₄
Molecular Weight 154.12 g/mol 154.12 g/mol
Melting Point ~204 °C197-200 °C (decomposes)
Solubility Soluble in DMSO and methanol (B129727).Soluble in hot water, ethanol, ether, and acetone. Slightly soluble in cold water.
Stability Stable under standard conditions. Light sensitive.Stable, but can discolor in air.

Standard Solution Preparation and Storage

Stock solutions of this compound are typically prepared in HPLC-grade methanol at a concentration of 1 mg/mL.[2][3] Working standards are then prepared by diluting the stock solution with the mobile phase or an appropriate solvent to the desired concentration range. It is recommended to store stock solutions in amber vials at -20°C to protect them from light and degradation. For short-term use, refrigerated storage at 4°C is acceptable.

High-Performance Liquid Chromatography (HPLC) Protocols

Reverse-phase HPLC with UV detection is a robust and widely used method for the analysis of this compound.

Protocol 1: Isocratic HPLC Method

This protocol is suitable for the routine analysis of samples with relatively simple matrices.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Reagents:

    • HPLC-grade methanol

    • HPLC-grade water

    • Orthophosphoric acid[2]

  • Mobile Phase Preparation:

    • Prepare a 0.2% solution of orthophosphoric acid in water.

    • The mobile phase is a mixture of 0.2% orthophosphoric acid and methanol in an 80:20 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 28°C

    • Detection Wavelength: 270 nm

    • Run Time: Approximately 30 minutes

  • Expected Retention Time:

    • The retention time for protocatechuic acid under these conditions is approximately 8.7 minutes.

Protocol 2: Gradient HPLC Method

A gradient elution method is recommended for complex samples to achieve better separation of analytes.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD)

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Acetic acid or formic acid

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% acetic acid in water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-15 min: 5% B

      • 15-25 min: 5% B

  • Expected Retention Time:

    • The retention time for protocatechuic acid with this gradient is approximately 17.7 minutes.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for protocatechuic acid.

ParameterTypical ValueReference
Linearity Range 1.56 - 100 µg/mL
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantitation (LOQ) 0.0625 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 1%
Accuracy (% Recovery) 98-102%

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, especially for complex biological samples. Due to the low volatility of this compound, a derivatization step is necessary.

Protocol: GC-MS with Silylation

  • Instrumentation:

    • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Reagents:

    • Pyridine (B92270)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Derivatization:

    • Evaporate the solvent from the dried sample extract under a stream of nitrogen.

    • Add 50 µL of pyridine to dissolve the residue.

    • Add 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless or with a split ratio, e.g., 1:10)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 5 minutes

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

Signaling and Metabolic Pathways

This compound is a key metabolite in several important biological pathways. Understanding these pathways provides context for its analysis.

Aspirin Metabolism

Aspirin (acetylsalicylic acid) is rapidly hydrolyzed in the body to salicylic (B10762653) acid. A minor but important metabolic route for salicylic acid is its oxidation to dihydroxybenzoic acids, including 2,3-dihydroxybenzoic acid (this compound).

Aspirin Aspirin Salicylic_Acid Salicylic_Acid Aspirin->Salicylic_Acid Hydrolysis Pyrocatechuic_Acid 2,3-Dihydroxybenzoic Acid (this compound) Salicylic_Acid->Pyrocatechuic_Acid Oxidation (CYP450) Other_Metabolites Glucuronides, Salicyluric Acid Salicylic_Acid->Other_Metabolites Conjugation

Caption: Metabolic pathway of aspirin to this compound.

Polyphenol Metabolism by Gut Microbiota

Many dietary polyphenols, such as anthocyanins found in berries, are metabolized by the gut microbiota into smaller phenolic acids, including protocatechuic acid. This biotransformation is crucial for their absorption and subsequent biological activity.

Dietary_Polyphenols Dietary Polyphenols (e.g., Anthocyanins) Gut_Microbiota Gut_Microbiota Dietary_Polyphenols->Gut_Microbiota Protocatechuic_Acid Protocatechuic Acid Gut_Microbiota->Protocatechuic_Acid Metabolism Absorption Absorption into Systemic Circulation Protocatechuic_Acid->Absorption

Caption: General workflow of polyphenol metabolism to protocatechuic acid.

Experimental Workflow for Chromatographic Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a sample matrix.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction of Analytes Sample_Collection->Extraction Chromatography HPLC or GC-MS Analysis Extraction->Chromatography Standard_Preparation Standard Solution Preparation Standard_Preparation->Chromatography Detection UV or Mass Spectrometry Detection Chromatography->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Results Final Results Quantification->Results

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for the Extraction of Pyrocatechuic Acid from Hibiscus sabdariffa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hibiscus sabdariffa L., commonly known as Roselle, is a plant recognized for its medicinal properties, attributed to a rich composition of bioactive compounds.[1] Among these, pyrocatechuic acid (protocatechuic acid, PCA), a phenolic compound, is of significant interest due to its pharmacological activities, including antioxidant, antidiabetic, anti-inflammatory, and anticancer effects.[2][3][4] These therapeutic properties are linked to the modulation of various signaling pathways.[5] This document provides detailed protocols for the extraction, quantification, and analysis of this compound from the calyces of Hibiscus sabdariffa, along with relevant quantitative data and visualizations of experimental workflows and associated signaling pathways.

Data Presentation

Table 1: Comparison of Solvent Extraction Methods for Phenolic Compounds from Hibiscus sabdariffa Calyces
Extraction MethodSolvent SystemTemperature (°C)TimeKey FindingsReference
MacerationMethanol (B129727)Ambient2 hoursEffective for initial anthocyanin extraction prior to further purification.
MacerationWater, Methanol, Ethanol (B145695)23 - 90Not SpecifiedMethanol and ethanol were more effective than water for extracting polyphenolic compounds. Increased temperature led to thermal degradation.
Maceration50% Ethanol5030 - 45 minOptimal for achieving high antioxidant capacity.
Hydroalcoholic ExtractionWater:Ethanol (80:20 v/v)50Not SpecifiedResulted in a total phenolic content of 403.28 ± 7.71 mg GAE/g extract.
Microwave-Assisted Extraction (MAE)59% Methanol in water6815 minOptimized conditions for maximizing the extraction of phenolic compounds.
Aqueous ExtractionWater3060 minOptimal for anthocyanin extraction using a 1/10 calyx/water ratio and particle size ≤ 250 µm.
Table 2: Quantitative Analysis of this compound and Antioxidant Activity of Hibiscus sabdariffa Extracts
Analytical MethodParameterResultReference
HPLC-PDALinearity (R²)> 0.995
HPLC-PDARecovery Rate90.01% - 100.05%
HPLC-PDAIntra- and Inter-day Variation< 6%
Antioxidant Assay (ABTS)Antioxidant Activity of Hydroalcoholic Extract0.219 ± 0.00003 mmol Trolox/g
Antioxidant Assay (DPPH)Antioxidant Activity of Hydroalcoholic Extract0.134 ± 0.00001 mmol Trolox/g
Enzyme Inhibition AssayIC50 (α-amylase) of Ethylacetate Fraction411.73 µg/ml
Enzyme Inhibition AssayIC50 (α-glucosidase) of Ethylacetate Fraction433.93 µg/ml
Enzyme Inhibition AssayIC50 (α-amylase) of Protocatechuic Acid Fraction27.03 µg/ml
Enzyme Inhibition AssayIC50 (α-glucosidase) of Protocatechuic Acid Fraction24.30 µg/ml

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Hibiscus sabdariffa Calyces

This protocol is based on methods described for effective polyphenol extraction.

1. Sample Preparation: a. Obtain dried calyces of Hibiscus sabdariffa. b. Grind the calyces into a fine powder (particle size ≤ 0.45 mm is recommended for better extraction efficiency).

2. Maceration Extraction: a. Weigh 10 g of the powdered calyces and place it in a flask. b. Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v). c. Stir the mixture at room temperature for 24 hours. d. Filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it using a rotary evaporator at 40-50°C to obtain the crude extract.

3. Fractionation (Optional, for higher purity): a. Dissolve the crude extract in distilled water. b. Perform liquid-liquid partitioning with ethyl acetate (B1210297). c. Collect the ethyl acetate fraction, which will be enriched with phenolic compounds including this compound. d. Evaporate the ethyl acetate to obtain the purified fraction.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated HPLC-PDA methods for the analysis of this compound in Hibiscus sabdariffa.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) detector.
  • Column: Phenomenex Gemini C18 (250 mm × 4.6 mm; 5 μm).
  • Mobile Phase:
  • Solvent A: 0.1% Trifluoroacetic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Elution: A suitable gradient program should be developed to achieve good separation. A starting condition of 95% A and 5% B, gradually increasing the proportion of B, is a common starting point.
  • Flow Rate: 0.6 ml/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL). b. Sample Solution: Accurately weigh the dried extract and dissolve it in the mobile phase or methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis: a. Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. b. Inject the sample solution. c. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. d. Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for this compound Extraction and Quantification

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_optional Optional Purification start Dried Hibiscus sabdariffa Calyces grind Grinding (≤ 0.45 mm) start->grind maceration Maceration with 80% Ethanol grind->maceration filtration Filtration maceration->filtration concentration Rotary Evaporation filtration->concentration hplc HPLC-PDA Quantification concentration->hplc partition Liquid-Liquid Partitioning (Ethyl Acetate) concentration->partition quant This compound Quantification hplc->quant evaporation Evaporation partition->evaporation evaporation->hplc

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anticancer effects by inducing apoptosis through the activation of JNK/p38 MAPK signaling pathways.

cluster_mapk MAPK Pathway cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction PCA This compound JNK JNK (Phosphorylation) PCA->JNK p38 p38 MAPK (Phosphorylation) PCA->p38 cJun c-Jun JNK->cJun p53 p53 JNK->p53 ATF2 ATF-2 p38->ATF2 p38->p53 apoptosis Apoptosis cJun->apoptosis ATF2->apoptosis Bax Bax p53->Bax Bax->apoptosis

Caption: JNK/p38 MAPK Signaling Pathway Activated by this compound.

This compound also shows protective effects against oxidative stress through the activation of the PI3K/mTOR signaling pathway via DJ-1/PARK7.

cluster_upstream Upstream Regulation cluster_pi3k PI3K/mTOR Pathway cluster_cellular Cellular Response PCA This compound DJ1 DJ-1/PARK7 Activation PCA->DJ1 PI3K PI3K DJ1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR protection Protection against Oxidative Damage mTOR->protection

References

Application Notes and Protocols: Protocatechuic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), a naturally occurring dihydroxybenzoic acid, is emerging as a valuable bio-based building block for the synthesis of high-performance polymers. Its inherent phenolic structure and carboxylic acid functionality make it a versatile monomer for creating a variety of polymers, including epoxy resins and polyesters. The use of PCA offers a sustainable alternative to petroleum-derived monomers like bisphenol A (BPA), with the resulting polymers often exhibiting enhanced thermal and mechanical properties. These bio-based polymers are of significant interest in the development of advanced materials for coatings, adhesives, composites, and biomedical applications.

Application: Toughening of Epoxy Resins with a Bio-Based Protocatechuic Acid Derivative

One of the key applications of protocatechuic acid in polymer science is in the synthesis of toughening agents for brittle epoxy resins such as diglycidyl ether of bisphenol A (DGEBA). By incorporating flexible long-chain monomers derived from PCA, the impact strength and toughness of the final cured epoxy resin can be significantly improved. This approach allows for the development of more durable and resilient materials for various industrial applications.

A bio-based epoxy resin, protocatechuic acid diester epoxy resin (PDEP), has been synthesized using protocatechuic acid.[1] When blended with DGEBA and cured, the resulting material shows a remarkable increase in impact strength.[1]

Experimental Protocols

Protocol 1: Synthesis of Protocatechuic Acid Diester Epoxy Resin (PDEP)

This protocol details a two-step process for the synthesis of a protocatechuic acid diester epoxy resin (PDEP), which can be used as a toughening agent for conventional epoxy resins.

Step 1: Synthesis of Protocatechuic Acid Diester (PDES)

  • Materials:

  • Procedure:

    • In a distillation system, dissolve PCA (123.3 g, 80 mmol) and 1,8-octanediol (36 g, 40 mmol) in dioxane (50 mL) under mechanical stirring.[1]

    • Add a catalytic amount of PTSA to the mixture.[1]

    • Heat the mixture to 120 °C and distill off the solvent. Continuously refill the dioxane until the reaction is complete.[1]

    • Cool the reaction mixture to room temperature and then further cool in a water-ice bath to induce precipitation.

    • Filter the precipitate and wash it five times with water to obtain the protocatechuic acid diester (PDES).

Step 2: Synthesis of Protocatechuic Acid Diester Epoxy Resin (PDEP)

  • Materials:

  • Procedure:

    • Charge a 500 mL reactor with PDES (36.2 g, 100 mmol) and epichlorohydrin (148 g, 1600 mmol) under a nitrogen atmosphere with mechanical stirring.

    • Heat the mixture to 100 °C.

    • Once the PDES is completely dissolved, add TBAB.

    • Allow the mixture to react for 1 hour at 100 °C.

    • Cool the mixture to 30 °C.

    • Prepare a solution of NaOH (32 g) in water (128 g) and add it dropwise to the reaction mixture over 30 minutes.

    • After the addition is complete, cool the mixture to room temperature.

    • Wash the mixture with water three times to remove residual salts, yielding the protocatechuic acid diester epoxy resin (PDEP).

Protocol 2: Curing of DGEBA with PDEP Toughening Agent

This protocol describes the procedure for blending the synthesized PDEP with a commercial epoxy resin (DGEBA) and curing it to produce a toughened thermoset.

  • Materials:

    • Protocatechuic acid diester epoxy resin (PDEP) from Protocol 1

    • Diglycidyl ether of bisphenol A (DGEBA)

    • 4,4′-diaminodiphenylmethane (DDM) (curing agent)

    • Teflon rubber molds

  • Procedure:

    • Mix PDEP and DGEBA at the desired mass ratio at 100 °C under mechanical stirring until a homogeneous mixture is obtained.

    • Add a stoichiometric amount of DDM to the mixture at 100 °C with continued stirring (the molar ratio of epoxy groups to N-H should be 1:1).

    • Once the DDM is fully dissolved, pour the mixture into Teflon rubber molds.

    • Cure the samples in an air-circulating oven using the following four-step cycle:

      • 100 °C for 1 hour

      • 130 °C for 1 hour

      • 160 °C for 3 hours

      • 190 °C for 1 hour

    • After curing, allow the samples to cool naturally to room temperature.

Data Presentation

The following tables summarize the quantitative data on the properties of polymers synthesized using protocatechuic acid as a building block.

Table 1: Mechanical Properties of PDEP-Toughened DGEBA Epoxy Resin

PDEP Content (wt%)Impact Strength (kJ/m²)Tensile Strength (MPa)Bending Strength (MPa)
0 (Pure DGEBA)27--
5.050--
10.0-Increased by 37.4%Increased by 17.2%

Data for impact strength is from a study on PDEP-toughened DGEBA. Data for tensile and bending strength is from a study on a similar PA-EP modified epoxy resin.

Table 2: Thermal Properties of Protocatechuic Acid-Based Epoxy Resins

Polymer SystemGlass Transition Temperature (Tg) (°C)Coefficient of Thermal Expansion (CTE) (ppm/°C)
Cured DGEBA18972
Cured PA-EP Resin> 25066
Pure DGEBA116.0-
12.5% PA-EP/E-51137.3-

Data for Cured DGEBA and Cured PA-EP Resin are from a study on a non-bisphenol-A epoxy resin derived from protocatechuic acid. Data for Pure DGEBA and 12.5% PA-EP/E-51 are from a study on the preparation and application of epoxy resin derived from protocatechuic acid.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of protocatechuic acid-based polymers.

experimental_workflow_pdes start Start reactants PCA + 1,8-octanediol + Dioxane + PTSA start->reactants Mix reaction Heat to 120°C in Distillation System reactants->reaction precipitation Cool to Room Temp & Ice Bath reaction->precipitation Induce Precipitation filtration Filter & Wash with Water (5x) precipitation->filtration product PDES Product filtration->product

Caption: Workflow for the synthesis of Protocatechuic Acid Diester (PDES).

experimental_workflow_pdep start Start reactants PDES + Epichlorohydrin + TBAB start->reactants Mix reaction1 Heat to 100°C for 1h reactants->reaction1 cool1 Cool to 30°C reaction1->cool1 addition Add NaOH Solution Dropwise (30 min) cool1->addition cool2 Cool to Room Temp addition->cool2 wash Wash with Water (3x) cool2->wash product PDEP Product wash->product

Caption: Workflow for the synthesis of Protocatechuic Acid Diester Epoxy Resin (PDEP).

experimental_workflow_curing start Start mix1 Mix PDEP + DGEBA at 100°C start->mix1 mix2 Add DDM Curing Agent at 100°C mix1->mix2 Homogenize molding Pour into Teflon Molds mix2->molding Dissolve curing Four-Step Curing Cycle (100-190°C) molding->curing product Toughened Epoxy Thermoset curing->product Cool

Caption: Workflow for curing DGEBA with the PDEP toughening agent.

References

Application Notes and Protocols for GC-MS Analysis of Pyrocatechuic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (3,4-dihydroxybenzoic acid) and its derivatives are phenolic compounds of significant interest in pharmaceutical and biomedical research due to their antioxidant, anti-inflammatory, and anticancer properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of these compounds in various matrices. However, due to their polarity and low volatility, derivatization is a critical step to ensure successful GC-MS analysis.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound derivatives using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

I. Quantitative Data Summary

The following table summarizes representative validation parameters for the quantitative analysis of 3,4-dihydroxybenzoic acid. While this data was generated using an HPLC-DAD-ESI-Q-ToF method, it provides a strong indication of the performance characteristics that can be expected from a well-optimized chromatographic method.[1]

AnalyteLinearity (R²)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Intraday Precision (RSD %)Interday Precision (RSD %)
3,4-dihydroxybenzoic acid0.99940.010.051.23.0

II. Experimental Protocols

A. Sample Preparation

The appropriate sample preparation protocol will vary depending on the matrix (e.g., plasma, plant extracts, reaction mixtures). A general procedure for extraction from a liquid matrix is provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Samples

  • Acidification: Acidify the aqueous sample (e.g., plasma, urine) to a pH of approximately 2-3 with a suitable acid (e.g., 6M HCl). This ensures that the phenolic acids are in their protonated form.

  • Extraction: Extract the acidified sample with a water-immiscible organic solvent such as ethyl acetate. Perform the extraction three times, vortexing vigorously for 1-2 minutes each time.

  • Pooling and Drying: Pool the organic layers and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a small volume of the derivatization solvent (e.g., pyridine) prior to derivatization.

B. Derivatization: Silylation

Silylation is the most common derivatization technique for phenolic acids, replacing the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the analytes.

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)

This two-step process is recommended to prevent the formation of multiple derivatives due to tautomerism of keto-enol groups.

  • Methoximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate the mixture at 60°C for 2 hours with vortexing. This step converts any carbonyl groups to their methoxime derivatives.

  • Silylation:

    • Add 100 µL of a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the mixture at 60°C for 30 minutes. The resulting solution contains the trimethylsilyl derivatives and is ready for GC-MS analysis.

Protocol 3: Direct Silylation

For a quicker, single-step derivatization:

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

  • Incubate at 70-80°C for 30-60 minutes.

C. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of silylated this compound derivatives. These should be optimized for the specific instrument and application.

Table 2: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 50-650

III. Data Analysis and Interpretation

  • Identification: The identification of this compound derivatives is based on a combination of their retention time and the fragmentation pattern in their mass spectrum. The mass spectrum of the tris-trimethylsilyl (3TMS) derivative of this compound will show a characteristic molecular ion and fragment ions.

  • Quantification: For quantitative analysis, it is recommended to use an internal standard (e.g., a structurally similar compound not present in the sample). A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of the analyte in the sample is then determined from this curve.

IV. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Plant Extract) extraction Liquid-Liquid Extraction start->extraction drying Evaporation to Dryness extraction->drying methoximation Methoximation (Methoxyamine HCl in Pyridine) drying->methoximation silylation Silylation (MSTFA or BSTFA) methoximation->silylation injection GC Injection silylation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: General workflow for the GC-MS analysis of this compound.

signaling_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase PCA This compound p53 p53 PCA->p53 Bcl2 Bcl-2 PCA->Bcl2 Casp8 Caspase-8 PCA->Casp8 Bax Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

References

Assessing the Neuroprotective Effects of Pyrocatechuic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (PCA), a phenolic acid and a major metabolite of anthocyanins, has garnered significant attention for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases.[1][2][3] Extensive research, encompassing both in vitro and in vivo models, has demonstrated its neuroprotective properties, which are largely attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic activities.[1][4] This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound, intended to guide researchers in pharmacology, neuroscience, and drug development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach targeting key pathological processes in neurodegeneration:

  • Antioxidant Activity: PCA effectively scavenges free radicals and reduces oxidative stress, a major contributor to neuronal damage in diseases like Alzheimer's and Parkinson's. It achieves this by upregulating endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and heme oxygenase-1 (HO-1), and by increasing the levels of reduced glutathione (B108866) (GSH).

  • Anti-inflammatory Effects: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. PCA has been shown to suppress the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

  • Anti-apoptotic Activity: PCA can inhibit neuronal apoptosis (programmed cell death) by modulating the expression of key regulatory proteins. This includes downregulating the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.

  • Modulation of Signaling Pathways: The neuroprotective effects of PCA are mediated by its influence on several critical intracellular signaling pathways, including the Nrf2, MAPK, and NF-κB pathways.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in key neuroprotective assays.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineNeurotoxinPCA ConcentrationOutcome MeasureResult
PC126-hydroxydopamine (6-OHDA)Not SpecifiedIncreased cell viability, Decreased LDH releaseSynergistic neuroprotective effects when combined with chrysin.
PC12MPP+Not SpecifiedIncreased cell viability, Decreased apoptosisSignificant protective potential against MPP+-induced apoptosis.
PC12H₂O₂Not SpecifiedReduced cell mortalityBeneficial therapeutic approach for managing neurodegenerative diseases.
SH-SY5YNot SpecifiedNot SpecifiedNot SpecifiedCommonly used neuronal cell line for neuroprotection studies.
BV2 microgliaLipopolysaccharide (LPS)Dose-dependentInhibition of TNF-α, IL-6, IL-1β, and PGE2 productionAnti-inflammatory effects via inhibition of TLR4-mediated NF-κB and MAPKs signaling pathways.

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelInsultPCA DosageOutcome MeasuresObserved Effect
RatsAluminum Chloride-induced dementia10 and 20 mg/kg, p.o.Morris water maze, biochemical markersImproved memory, anti-cholinesterase, antioxidant, and anti-inflammatory effects.
MiceSodium Arsenate-induced neurotoxicity100 mg/kg, p.o.Oxidative stress and inflammatory markersReduced lipid peroxidation, iNOS, and NO; increased antioxidant enzyme activity.
RatsTraumatic Brain Injury (TBI)30 mg/kgFluoro-Jade B stainingReduced number of degenerating neurons in the hippocampus and cortex.
MiceScopolamine-induced memory impairment10 and 100 mg/kg, p.o.Behavioral assays, oxidative stress markersAmeliorated learning and memory impairments, reduced oxidative stress.
MiceMPTP-induced Parkinson's diseaseNot SpecifiedBehavioral tests, dopaminergic neuron countImproved behavioral deficits and attenuated dopaminergic cell loss.
MiceAmyloid-β-induced Alzheimer's disease100 and 200 mg/kg/day, p.o.Behavioral tests, lipid peroxidation, NO productionPrevention of cognitive impairment.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the assessment of this compound's neuroprotective effects.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxin (e.g., 6-OHDA, MPP+, or H₂O₂) to the wells and incubate for an additional 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Culture and Treatment: Culture and treat cells with this compound and a neurotoxin as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the wavelength specified by the kit manufacturer.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Cell Culture and Treatment: Culture cells and treat with this compound and a neurotoxin as described for the cell viability assay.

  • DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, p-JNK, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell/Tissue Preparation: Fix cells or tissue sections with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells/tissue with a solution containing Triton X-100.

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, according to the manufacturer's protocol.

  • Counterstaining and Imaging: Counterstain the nuclei with DAPI. Visualize and quantify the apoptotic cells using a fluorescence microscope.

Signaling Pathways and Visualizations

This compound modulates several key signaling pathways to exert its neuroprotective effects. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow.

cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay cluster_assays Assessment of Neuroprotective Effects Start Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Pretreatment Pre-treatment with This compound Start->Pretreatment Neurotoxin Induction of Neurotoxicity (e.g., 6-OHDA, H2O2, Aβ) Pretreatment->Neurotoxin Incubation Incubation Neurotoxin->Incubation CellViability Cell Viability Assays (MTT, LDH) Incubation->CellViability OxidativeStress Oxidative Stress Assays (ROS, MDA, SOD) Incubation->OxidativeStress Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Incubation->Apoptosis WesternBlot Western Blot (Signaling Proteins) Incubation->WesternBlot

Caption: General experimental workflow for assessing neuroprotection.

cluster_nrf2 Nrf2 Signaling Pathway PCA This compound Nrf2 Nrf2 PCA->Nrf2 promotes dissociation ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 induces Keap1->Nrf2 inhibits ARE ARE Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->AntioxidantEnzymes activates transcription Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

cluster_mapk_nfkb MAPK and NF-κB Signaling Pathways PCA This compound MAPK MAPK (JNK, p38) PCA->MAPK inhibits NFkB NF-κB PCA->NFkB inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->MAPK activates InflammatoryStimuli->NFkB activates ProInflammatory Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) MAPK->ProInflammatory promotes transcription NFkB->ProInflammatory promotes transcription Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation leads to

Caption: PCA inhibits pro-inflammatory MAPK and NF-κB signaling.

Conclusion

The available scientific literature provides robust evidence for the neuroprotective effects of this compound, mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties. The quantitative data and detailed experimental protocols summarized in this document offer a valuable resource for researchers in the field of neuropharmacology. Further investigation into the therapeutic potential of this compound for neurodegenerative diseases is warranted.

References

Pyrocatechuic acid in the formulation of natural food preservatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Food Industry Professionals

Introduction: Pyrocatechuic acid (PCA), a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables, is emerging as a promising natural alternative to synthetic food preservatives. Its potent antioxidant and antimicrobial properties make it an attractive ingredient for extending the shelf-life and ensuring the safety of food products. This document provides detailed application notes, experimental protocols, and supporting data for the use of this compound in the formulation of natural food preservatives, intended for researchers, scientists, and drug development professionals.

Properties and Applications

This compound (3,4-dihydroxybenzoic acid) exhibits a dual mechanism of action as a food preservative. Its antioxidant activity helps to prevent oxidative degradation of food components, such as lipids and vitamins, thereby preserving color, flavor, and nutritional value. Concurrently, its antimicrobial properties inhibit the growth of a wide range of foodborne pathogens and spoilage microorganisms.

Key applications include:

  • Meat Products: Inhibition of lipid oxidation and microbial growth in minced meat and other meat products.

  • Dairy Products: Preservation of products like cream cheese from microbial contamination.

  • Beverages and Other Food Products: Use as a general antioxidant and antimicrobial agent.

Quantitative Data Summary

The efficacy of this compound as both an antioxidant and an antimicrobial agent has been quantified in various studies. The following tables summarize key data for easy comparison.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismStrainMIC (µg/mL)Food Matrix/MediumReference
Escherichia coliO157:H72500Tryptic Soy Agar[1]
Staphylococcus aureusClinical Strains64 - 1024Mueller-Hinton Agar[2]
Pseudomonas aeruginosaATCC 27583>200 (inhibition zone observed)Mueller-Hinton Agar[3]
Listeria monocytogenes-Not specified, but effectiveCream Cheese[4]
Campylobacter spp.-5000 - 10000 (in ground beef)Ground Beef[5]
Clostridium perfringensATCC 131245000 (as part of a mixture)Mueller Hinton Broth

Note: The effectiveness of PCA can be influenced by the food matrix and pH.

Table 2: Antioxidant Activity of this compound
AssayIC50 (µg/mL)Relative Activity vs. TroloxReference
DPPH Radical ScavengingNot specified, but potent2.8 times more effective
ABTS Radical Scavenging125.18-
Inhibition of Lipid Peroxidation (in minced meat)~2000 (inhibited lipid peroxidation by up to 70%)-

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (PCA) stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO or ethanol (B145695), then diluted in broth)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Microplate reader

Procedure:

  • Preparation of PCA dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the PCA stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of PCA concentrations.

  • Inoculation:

    • Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add 100 µL of the diluted inoculum to each well (except for the sterility control wells).

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of PCA at which there is no visible turbidity (growth) in the well, as observed by eye or by measuring the optical density (OD) with a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading pca_stock Prepare PCA Stock Solution serial_dilution Perform Serial Dilutions of PCA pca_stock->serial_dilution broth_wells Add Broth to 96-Well Plate broth_wells->serial_dilution inoculate_plate Inoculate Wells with Microbial Suspension serial_dilution->inoculate_plate mcfarland Adjust Microbial Culture to 0.5 McFarland inoculum_prep Dilute Culture for Inoculation mcfarland->inoculum_prep inoculum_prep->inoculate_plate incubate Incubate Plate (18-24h) inoculate_plate->incubate read_results Read MIC (Visual or OD) incubate->read_results

Figure 1: Workflow for MIC determination using broth microdilution.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to scavenge free radicals.

Materials:

  • This compound solutions at various concentrations in methanol (B129727) or ethanol.

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol).

  • Methanol or ethanol as a solvent.

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or spectrophotometer.

Procedure:

  • Reaction Mixture:

    • In a 96-well plate, add 20 µL of different concentrations of the PCA solution to the wells.

    • Add 180 µL of the DPPH solution to each well.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the PCA sample.

    • The IC50 value (the concentration of PCA required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of PCA.

DPPH_Assay cluster_reagents Reagent Preparation cluster_procedure Assay Procedure cluster_analysis Data Analysis pca_prep Prepare PCA Solutions (various concentrations) mix Mix PCA and DPPH Solutions pca_prep->mix dpph_prep Prepare DPPH Solution (e.g., 0.1 mM) dpph_prep->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Figure 2: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another common assay to evaluate antioxidant capacity.

Materials:

  • ABTS solution (7 mM).

  • Potassium persulfate solution (2.45 mM).

  • This compound solutions at various concentrations.

  • Ethanol or phosphate-buffered saline (PBS) as a diluent.

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or spectrophotometer.

Procedure:

  • Preparation of ABTS radical cation (ABTS•+):

    • Mix equal volumes of the ABTS stock solution and potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.

  • Assay:

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 20 µL of the PCA sample to 180 µL of the diluted ABTS•+ solution.

  • Incubation:

    • Incubate the mixture at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay. The IC50 value can also be determined.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, in food samples.

Materials:

  • Food sample (e.g., minced meat) treated with or without this compound.

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v).

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v).

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.

  • Malondialdehyde (MDA) or 1,1,3,3-tetraethoxypropane (B54473) (TEP) for standard curve.

  • Spectrophotometer.

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the food sample in a suitable buffer.

  • Reaction:

    • To the homogenate, add TCA to precipitate proteins and BHT to stop the oxidative process.

    • Centrifuge the mixture and collect the supernatant.

    • Mix the supernatant with an equal volume of TBA solution.

  • Incubation:

    • Heat the mixture in a boiling water bath for 10-15 minutes to develop the pink color.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the pink-colored complex at 532 nm.

  • Quantification:

    • Prepare a standard curve using MDA or TEP.

    • Calculate the concentration of MDA in the sample, expressed as mg MDA per kg of sample.

Mechanism of Action: Impact on Microbial Signaling Pathways

This compound exerts its antimicrobial effects through multiple mechanisms, including the disruption of cellular signaling pathways essential for bacterial survival and virulence.

  • Inhibition of Biofilm Formation: PCA has been shown to inhibit biofilm formation in various bacteria, including Proteus mirabilis. It achieves this by downregulating genes involved in adhesion, motility, and the production of extracellular polymeric substances (EPS).

  • Disruption of Two-Component Systems: PCA can interfere with two-component regulatory systems, such as the Regulator of Capsule Synthesis (RCS) system, which controls the expression of genes related to the cell envelope and stress response.

  • Metabolic Interference: Metabolomic analyses have revealed that PCA can significantly impact key metabolic pathways in bacteria, including coenzyme A biosynthesis and nucleotide metabolism, thereby limiting bacterial viability.

  • Cell Membrane Damage: Like many phenolic compounds, PCA can interact with the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

PCASignaling cluster_membrane Cell Membrane cluster_signaling Signaling & Metabolism cluster_outcome Outcome PCA This compound (PCA) Membrane Increased Permeability & Disruption PCA->Membrane targets TCS Two-Component Systems (e.g., RCS) (Altered Gene Expression) PCA->TCS interferes with Metabolism Metabolic Pathways (e.g., CoA, Nucleotides) PCA->Metabolism disrupts Biofilm Biofilm Formation (Adhesion, Motility, EPS) PCA->Biofilm inhibits Leakage Leakage of Intracellular Components Membrane->Leakage causes Inhibition Inhibition of Bacterial Growth & Virulence Leakage->Inhibition TCS->Inhibition Metabolism->Inhibition Biofilm->Inhibition

Figure 3: Proposed mechanisms of antimicrobial action of this compound.

Conclusion

This compound demonstrates significant potential as a natural food preservative due to its robust antioxidant and broad-spectrum antimicrobial activities. The data and protocols presented in these application notes provide a solid foundation for researchers and food industry professionals to explore and implement PCA in various food preservation strategies. Further research is encouraged to optimize its application in different food matrices and to fully elucidate its complex mechanisms of action.

References

Application Notes and Protocols: Synthesis and Bioactivity of Pyrocatechuic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrocatechuic acid esters and the evaluation of their biological activities. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in exploring the therapeutic potential of this class of compounds.

Introduction

This compound, also known as protocatechuic acid (PCA), is a simple phenolic acid widely distributed in plants. It and its derivatives have garnered significant interest due to their diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. Esterification of this compound is a common strategy to enhance its lipophilicity, which can lead to improved bioavailability and increased biological efficacy. This document outlines the synthesis of this compound esters and provides protocols for assessing their key bioactivities.

Synthesis of this compound Esters

The synthesis of this compound esters can be achieved through various esterification methods. One common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Another approach is to use a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction between this compound and the desired alcohol.

Experimental Protocol: DCC Coupling Method[1][2]

This protocol describes the synthesis of this compound alkyl esters using DCC as a coupling agent.

Materials:

  • This compound (protocatechuic acid)

  • Desired alcohol (e.g., methanol (B129727), ethanol (B145695), propanol, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • p-Dioxane

  • Ethyl acetate (B1210297)

  • Saturated aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve 0.2 mmol of this compound and 20 mmol of the desired alcohol in 6 mL of p-dioxane.

  • Cool the solution to 5°C in an ice bath with continuous stirring.

  • In a separate container, prepare a solution of 1.0 mmol of DCC in 3 mL of p-dioxane.

  • Slowly add the DCC solution to the cooled this compound and alcohol mixture.

  • Allow the reaction to stir at room temperature for 48 hours.

  • After 48 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue three times with ethyl acetate.

  • Filter the combined ethyl acetate fractions to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with:

    • Saturated aqueous citric acid solution (3 times)

    • Saturated aqueous NaHCO₃ solution (3 times)

    • Water (2 times)

  • Dry the organic layer over anhydrous MgSO₄ and then filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester using silica gel column chromatography. Elute the column with a mixture of CHCl₃ and CH₃OH (e.g., 98:2 v/v) to obtain the pure this compound ester.

  • Confirm the structure of the purified ester using analytical techniques such as NMR and mass spectrometry.

Bioactivity of this compound Esters

This compound esters have demonstrated a range of biological activities. The following sections provide quantitative data and detailed protocols for evaluating their antioxidant, antibacterial, and anticancer properties.

Antioxidant Activity

The antioxidant capacity of this compound esters is often enhanced compared to the parent acid due to their increased lipophilicity, allowing for better interaction with lipid membranes where oxidative damage can occur.[1][2] The antioxidant activity can be assessed using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.

Quantitative Data: Antioxidant Activity of this compound and its Esters

CompoundAntioxidant AssayIC₅₀ (µg/mL)Reference
Protocatechuic AcidDPPH~6.0[3]
Protocatechuic AcidABTS~4.5
Methyl ProtocatechuateDPPHVaries
Ethyl ProtocatechuateDPPHVaries
Butyl ProtocatechuateDPPHVaries

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the free radical scavenging activity of this compound esters.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound ester samples

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

  • Pipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation from light.

  • Preparation of Sample and Control Solutions:

    • Dissolve the this compound ester samples in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

    • Prepare a similar concentration range for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the prepared sample or control solutions at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol/ethanol and 100 µL of the sample solution.

    • For the control, add 100 µL of methanol/ethanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution.

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the ester. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from the graph.

Antibacterial Activity

Protocatechuic acid and its esters have been shown to possess antibacterial properties against various pathogens. Ethyl protocatechuate, for instance, has demonstrated activity against clinical strains of Staphylococcus aureus.

Quantitative Data: Antibacterial Activity of Ethyl Protocatechuate

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (clinical isolates)64 - 1024
S. aureus ATCC 25923256
S. aureus ATCC 43300 (MRSA)512
S. aureus ATCC 6538512

Source: Miklasińska-Majdanik, M., et al. (2018). Molecules, 23(8), 1876.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • This compound ester samples

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator (37°C)

  • Pipettes

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture (18-24 hours) on an agar (B569324) plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Test Compound Dilutions:

    • Dissolve the this compound ester in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the test compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: Wells containing a known antibiotic.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound ester at which no visible growth of the bacterium is observed. The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity

Protocatechuic acid and its esters have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways involved in cell proliferation and metastasis.

Quantitative Data: Anticancer Activity of Protocatechuic Acid

Cancer Cell LineIC₅₀ (µM)Reference
Human Gastric Adenocarcinoma (AGS)~1000
Human Colon Cancer (CaCo-2)~100-200
Human Breast Cancer (MCF-7)Varies
Human Liver Cancer (HepG2)Varies
Human Cervical Cancer (HeLa)Varies

Note: IC₅₀ values are highly dependent on the cell line and assay conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound ester samples

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or solubilization buffer

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound ester in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 3-4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: % Cell Viability = (Absorbance_sample / Absorbance_control) x 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the concentration of the ester. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from this dose-response curve.

Visualizations

Experimental Workflow for Synthesis and Bioactivity Screening

G cluster_synthesis Synthesis cluster_bioactivity Bioactivity Screening cluster_results Data Analysis start This compound + Alcohol reaction DCC Coupling (48h, rt) start->reaction workup Work-up & Purification reaction->workup product Pyrocatechuic Acid Ester workup->product antioxidant Antioxidant Assay (DPPH) product->antioxidant antibacterial Antibacterial Assay (MIC) product->antibacterial anticancer Anticancer Assay (MTT) product->anticancer ic50_antioxidant IC50 Values antioxidant->ic50_antioxidant mic_values MIC Values antibacterial->mic_values ic50_anticancer IC50 Values anticancer->ic50_anticancer

Caption: Workflow for the synthesis and bioactivity screening of this compound esters.

Proposed Antioxidant Mechanism of this compound Esters

G ester This compound Ester (Ar-(OH)₂) ester_radical Ester Semiquinone Radical (Ar-O•-OH) ester->ester_radical H• donation radical Free Radical (R•) stabilized_radical Stabilized Radical (RH) radical->stabilized_radical H• acceptance ester_quinone Ester Quinone (Ar=O₂) ester_radical->ester_quinone H• donation

Caption: Antioxidant mechanism via free radical scavenging by hydrogen atom donation.

Proposed Anticancer Signaling Pathway Inhibition

G cluster_pathway Ras/Akt/NF-κB Signaling Pathway cluster_cellular_response Cellular Response Ras Ras Akt Akt Ras->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus translocates proliferation Cell Proliferation nucleus->proliferation metastasis Metastasis nucleus->metastasis apoptosis Apoptosis nucleus->apoptosis ester This compound Ester ester->Akt inhibits ester->NFkB inhibits

Caption: Inhibition of the Ras/Akt/NF-κB pathway by this compound esters.

References

Troubleshooting & Optimization

Improving the yield of Pyrocatechuic acid from microbial fermentation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of pyrocatechuic acid (PCA) from microbial fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical yields of this compound in microbial fermentation?

A1: this compound yields can vary significantly depending on the microbial strain, fermentation strategy, and culture conditions. Reported titers range from a few grams per liter to over 46 g/L in fed-batch fermentations. For example, engineered E. coli strains have achieved titers as high as 46.65 g/L.[1] Corynebacterium glutamicum has been optimized to produce over 5 g/L in batch cultures.[2][3][4]

Q2: Which microbial strains are commonly used for this compound production?

A2: Several microorganisms have been engineered for PCA production, including Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida.[2] Some fungi, like Aspergillus niger, are also capable of producing PCA. The choice of strain often depends on the desired metabolic pathway and the tolerance to PCA.

Q3: What are the main metabolic pathways for microbial this compound production?

A3: The primary microbial route for PCA production is from intermediates of the shikimate pathway. A key precursor is 3-dehydroshikimate (DHS), which is converted to PCA by the enzyme 3-dehydroshikimate dehydratase. Metabolic engineering efforts often focus on directing carbon flux towards the shikimate pathway and overexpressing key enzymes.

Q4: What are the major challenges in microbial this compound fermentation?

A4: Key challenges include the cytotoxicity of PCA to the microbial host, which can inhibit cell growth and productivity. Product inhibition of key enzymes in the biosynthetic pathway, such as 3-dehydroshikimate dehydratase, is another significant hurdle. Additionally, the formation of byproducts can reduce the overall yield of PCA.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Suboptimal Fermentation Conditions Optimize critical fermentation parameters such as pH, temperature, aeration, and agitation. The optimal conditions are strain-dependent. For example, some processes run at 30°C.
Nutrient Limitation in the Medium Ensure the fermentation medium contains an adequate supply of carbon, nitrogen, and essential minerals. The addition of yeast extract can sometimes boost production by providing necessary amino acids and vitamins.
Inefficient Precursor Supply Engineer the host strain to increase the metabolic flux towards the shikimate pathway. This can involve overexpressing genes for enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.
Low Expression or Activity of Key Enzymes Overexpress the gene encoding 3-dehydroshikimate dehydratase (aroZ). Ensure that the codon usage of the gene is optimized for the expression host.
Degradation of this compound Knock out genes responsible for the degradation of PCA. For instance, in C. glutamicum, deleting the pcaGH genes prevents the conversion of PCA to catechol.
Issue 2: Accumulation of Intermediate Metabolites (e.g., 3-dehydroshikimate)
Possible Cause Suggested Solution
Bottleneck at the 3-Dehydroshikimate Dehydratase Step Increase the expression and/or activity of 3-dehydroshikimate dehydratase (aroZ). Consider using a variant of the enzyme that is less susceptible to product inhibition.
Diversion of Precursors to Other Pathways Block competing metabolic pathways. For example, deleting the aroE gene, which encodes shikimate dehydrogenase, can prevent the conversion of DHS to shikimate, thus increasing the pool of DHS available for PCA production.
Issue 3: Inhibition of Cell Growth
Possible Cause Suggested Solution
This compound Toxicity Implement a continuous or fed-batch fermentation strategy to maintain the PCA concentration below the inhibitory level (around 5 g/L for C. glutamicum). Adaptive laboratory evolution can also be used to develop strains with increased tolerance to PCA.
Sub-optimal Culture Conditions Re-evaluate and optimize fermentation parameters such as pH and temperature to ensure they are optimal for cell growth and viability.

Data Presentation

Table 1: Comparison of this compound Production in Different Microorganisms

MicroorganismFermentation ModeTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
Escherichia coliFed-batch46.650.231.46
Corynebacterium glutamicumBatch>5--
Corynebacterium glutamicumContinuousMaintained <5--
Pseudomonas putida----

Table 2: Key Genes in this compound Biosynthesis and Their Functions

GeneEnzymeFunctionOrganism of Origin (Example)
aroGDAHP synthaseCommits carbon to the shikimate pathway.Escherichia coli
ppsAPhosphoenolpyruvate synthaseIncreases the supply of phosphoenolpyruvate.Escherichia coli
aroZ (qsuB)3-dehydroshikimate dehydrataseConverts 3-dehydroshikimate to this compound.Klebsiella pneumoniae
pcaGHPCA 3,4-dioxygenaseDegrades this compound.Corynebacterium glutamicum
aroEShikimate dehydrogenaseConverts 3-dehydroshikimate to shikimate.Corynebacterium glutamicum

Experimental Protocols

Protocol 1: General Seed Culture Preparation

  • Inoculate a single colony of the production strain from an agar (B569324) plate into a test tube containing 5 mL of sterile Luria-Bertani (LB) or other suitable growth medium.

  • Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200-250 rpm) for 12-16 hours.

  • Transfer the seed culture to a larger volume of fresh medium in a shake flask (e.g., 50 mL in a 250 mL flask) to achieve a starting optical density (OD600) of approximately 0.1.

  • Incubate under the same conditions until the culture reaches the mid-exponential growth phase (e.g., OD600 of 0.6-0.8). This culture will serve as the inoculum for the main fermentation.

Protocol 2: Shake Flask Fermentation for this compound Production

  • Prepare the fermentation medium with the desired composition of carbon source (e.g., glucose), nitrogen source (e.g., ammonium (B1175870) sulfate, yeast extract), and other essential salts.

  • Inoculate the fermentation medium with the prepared seed culture to a starting OD600 of approximately 0.1.

  • Incubate the flasks at the optimal temperature and shaking speed for the chosen production strain.

  • If using an inducible expression system, add the inducer (e.g., IPTG) at the appropriate time, typically during the exponential growth phase.

  • Take samples periodically to monitor cell growth (OD600) and this compound concentration using methods like HPLC.

  • Continue the fermentation for the desired duration (e.g., 48-96 hours).

Visualizations

Metabolic_Pathway_for_PCA_Production Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose 4-phosphate (E4P) Glucose->E4P DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP aroG E4P->DAHP aroG DHS 3-dehydroshikimate (DHS) DAHP->DHS PCA This compound (PCA) DHS->PCA aroZ Shikimate Shikimate Pathway (Aromatic Amino Acids) DHS->Shikimate aroE (Blocked) Degradation Degradation Products PCA->Degradation pcaGH (Blocked)

Caption: Metabolic pathway for this compound production.

Troubleshooting_Workflow Start Low/No PCA Yield CheckConditions Verify Fermentation Conditions (pH, Temp, etc.) Start->CheckConditions CheckMedium Analyze Medium Composition Start->CheckMedium CheckStrain Evaluate Strain Performance Start->CheckStrain OptimizeConditions Optimize Conditions CheckConditions->OptimizeConditions SupplementMedium Supplement Medium (e.g., Yeast Extract) CheckMedium->SupplementMedium EngineerStrain Metabolic Engineering CheckStrain->EngineerStrain Success Improved PCA Yield OptimizeConditions->Success SupplementMedium->Success EngineerStrain->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Overcoming Solubility Issues of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Pyrocatechuic acid (also known as Protocatechuic acid or 3,4-Dihydroxybenzoic acid) in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water for my experiment. What is its expected aqueous solubility?

A1: this compound is sparingly soluble in cold water but its solubility increases significantly with temperature.[1][2] The reported solubility is approximately 18 g/L (1.8 g/100 mL) at 14°C, which increases to 271 g/L at 80°C.[3] For experiments at or near room temperature, you may not be able to achieve high concentrations in pure water alone.

Q2: My this compound precipitates when I add it to my cell culture media or buffer. What could be the cause?

A2: This is a common issue known as "solvent shock." It often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer. The sudden change in solvent polarity can cause the compound to precipitate out of the solution. To mitigate this, try performing serial dilutions or reducing the final concentration of the organic solvent in your assay.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As a weak acid with pKa values around 4.48 for the carboxylic acid group and 8.83 for one of the phenolic hydroxyl groups, its solubility in aqueous solutions increases as the pH rises.[3] At a pH above its pKa, the acidic groups deprotonate to form a more polar and water-soluble salt. Therefore, adjusting the pH of your aqueous medium to be neutral or slightly alkaline can significantly enhance its solubility.

Q4: What is the maximum concentration of DMSO I can use as a co-solvent in my cell-based assays?

A4: The maximum tolerated concentration of DMSO is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment with various DMSO concentrations to determine the non-toxic limit for your specific cell line and experimental conditions.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other organic solvents like ethanol (B145695) and dimethylformamide (DMF) can be used. This compound is soluble in these solvents.[4] However, similar to DMSO, these solvents can also exhibit cellular toxicity. Therefore, it is essential to conduct a solvent tolerance test to determine the optimal solvent and concentration for your experiment. Co-solvent systems using combinations of solvents like PEG300 and Tween 80 can also be effective, particularly for in vivo formulations.

Q6: What are cyclodextrins and can they improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules within their hydrophobic inner cavity, forming inclusion complexes. This encapsulation increases the apparent water solubility and stability of the guest molecule. β-cyclodextrin and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to form inclusion complexes with this compound, thereby enhancing its solubility and pharmacological properties.

Troubleshooting Guide

If you are encountering solubility issues with this compound, follow this troubleshooting workflow to identify a suitable solubilization strategy.

G A Start: this compound solubility issue B Is a high concentration in pure aqueous media required? A->B C Increase temperature of the aqueous media. Is solubility sufficient? B->C Yes D Is the use of an organic co-solvent permissible? B->D No C->D No J Solution Achieved C->J Yes E Prepare a stock solution in DMSO, Ethanol, or DMF. Perform serial dilutions into aqueous media. D->E Yes G Is pH adjustment compatible with your experiment? D->G No F Is precipitation still an issue? E->F F->G Yes F->J No H Adjust pH of the aqueous media to > 5. (e.g., using phosphate (B84403) buffer). G->H Yes I Consider forming a cyclodextrin (B1172386) inclusion complex. G->I No H->J I->J K Consider alternative formulation strategies (e.g., nanosuspension, solid dispersion). I->K If complexation is not feasible

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)Reference
Water1418.2
Water80271
PBS (pH 7.2)Room Temp.~0.14
EthanolRoom Temp.~16.7
DMSORoom Temp.~16.7
Dimethylformamide (DMF)Room Temp.~20

Table 2: Co-Solvent Formulations for In Vivo Use

FormulationSolubility (mg/mL)NotesReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.0Sonication recommended.

Experimental Protocols

Protocol 1: pH Adjustment for Enhanced Aqueous Solubility

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH.

  • Materials:

    • This compound powder

    • Deionized water

    • Phosphate buffer solutions (e.g., 0.1 M, pH 7.4) or a dilute basic solution (e.g., 0.1 M NaOH)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add the powder to a volume of deionized water or buffer that is less than the final desired volume.

    • Begin stirring the suspension.

    • Slowly add the phosphate buffer or dropwise add the dilute NaOH solution while monitoring the pH with a calibrated pH meter.

    • Continue adding the basic solution until the this compound is fully dissolved and the desired pH is reached. The solubility will markedly increase as the pH approaches and surpasses the first pKa of ~4.48.

    • Once dissolved, adjust the final volume with deionized water or buffer.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particulates.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 5) A This compound (Protonated form) -COOH, -OH B Low Water Solubility A->B Predominant species C Pyrocatechuate Anion (Deprotonated form) -COO-, -OH A->C Increase pH (add base) D High Water Solubility C->D Predominant species G cluster_process Complexation Process PCA This compound (Poorly water-soluble) Mix Mixing in Aqueous Solution PCA->Mix CD HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic cavity) CD->Mix Complex Inclusion Complex (Enhanced water solubility) FreezeDry Freeze-Drying Mix->FreezeDry FreezeDry->Complex G cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Oxidative Stress (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Inflammatory Inflammatory Stimuli NFkB NF-κB Inhibition Inflammatory->NFkB Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant AntiInflammatory Decreased Inflammatory Gene Expression NFkB->AntiInflammatory PCA This compound PCA->Nrf2 Activates PCA->NFkB Inhibits

References

Technical Support Center: Optimization of Catechol (Pyrocatechuic Acid) Extraction using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catechol (formerly known as pyrocatechuic acid) extraction using Response Surface Methodology (RSM). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the optimization of catechol extraction using RSM.

Problem Potential Cause(s) Recommended Solution(s)
Low Catechol Yield 1. Inappropriate Solvent System: The polarity of the extraction solvent may not be optimal for catechol. Catechol has moderate polarity. 2. Sub-optimal Extraction Conditions: Temperature, time, or solid-to-liquid ratio may not be in the optimal range. 3. Degradation of Catechol: Catechol can be sensitive to high temperatures and prolonged extraction times, leading to degradation. 4. Inefficient Mass Transfer: Poor mixing or inadequate solvent penetration into the sample matrix.1. Solvent Optimization: Test a range of solvents with varying polarities. Mixtures of ethanol (B145695) or methanol (B129727) with water are often effective for extracting phenolic compounds.[1][2] Consider using solvents like toluene (B28343) or diethyl ether, which have been used for catechol extraction. For aqueous solutions, consider a salting-out extraction method to improve efficiency.[3][4] 2. Expand RSM Variable Ranges: If the optimum appears to be at the edge of your experimental range, expand the range for the relevant variable in a subsequent RSM design.[5] 3. Time and Temperature Study: Perform a preliminary single-factor experiment to determine the approximate degradation point of catechol under your experimental conditions. Keep extraction temperatures moderate and consider shorter extraction times. 4. Improve Agitation and Particle Size: Ensure adequate agitation during extraction. Grinding the sample to a smaller, uniform particle size can increase the surface area and improve solvent penetration.
Poor Model Fit in RSM (Low R-squared, Significant Lack of Fit) 1. Inappropriate Model Selection: The chosen model (e.g., linear, two-factor interaction, quadratic) may not accurately represent the relationship between the variables and the response. 2. High Experimental Error: Inconsistent experimental procedures, measurement errors, or sample heterogeneity. 3. Narrow Variable Ranges: The selected ranges for the independent variables may be too small to show a significant effect on the response.1. Select a Higher-Order Model: If the lack of fit is significant, a quadratic or cubic model may be more appropriate to capture the curvature in the response surface. 2. Review Experimental Protocol: Ensure all experimental runs are conducted with high precision and consistency. Replicate the center points to get a good estimate of the experimental error. 3. Broaden Variable Ranges: Based on preliminary studies or literature, select a wider range for the independent variables to ensure a significant response is observed.
Inconsistent Results Between Replicates 1. Sample Inhomogeneity: The plant material or sample matrix is not uniform. 2. Inconsistent Extraction Procedure: Variations in temperature, time, or agitation between runs. 3. Analytical Variability: Inconsistent sample preparation for analysis or instrument drift.1. Homogenize Sample: Thoroughly mix and grind the sample material to ensure uniformity. 2. Standardize Procedures: Use calibrated equipment and strictly adhere to the defined experimental protocol for each run. 3. Validate Analytical Method: Ensure the analytical method for quantifying catechol is validated for precision and accuracy. Run standards periodically to check for instrument drift.
Difficulty in Separating Catechol from Co-extractants 1. Complex Sample Matrix: The raw material contains numerous compounds with similar polarities to catechol. 2. Non-selective Extraction Solvent: The solvent used is extracting a wide range of compounds.1. Purification Step: Incorporate a post-extraction purification step, such as liquid-liquid extraction or column chromatography. 2. Back Extraction: After the initial extraction into an organic solvent, perform a back extraction into an aqueous phase with a modified pH to selectively recover catechol.

Frequently Asked Questions (FAQs)

Q1: What is Response Surface Methodology (RSM) and why is it used for optimizing catechol extraction?

A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for optimizing extraction processes because it allows for the evaluation of the effects of multiple independent variables (e.g., temperature, time, solvent concentration) and their interactions on a response variable (e.g., catechol yield) with a reduced number of experimental runs compared to traditional one-factor-at-a-time experiments.

Q2: Which independent variables are most important to consider for the optimization of catechol extraction?

A2: The most influential variables in the extraction of phenolic compounds like catechol typically include:

  • Solvent Concentration: The type of solvent and its concentration (e.g., ethanol in water) significantly impacts extraction efficiency based on polarity.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation.

  • Extraction Time: A sufficient duration is needed for the solvent to penetrate the matrix and dissolve the target compound, but prolonged times can lead to degradation.

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of the analyte into the solvent.

Q3: What experimental design should I use for my RSM study?

A3: Common and effective designs for optimizing extraction processes include the Box-Behnken Design (BBD) and the Central Composite Design (CCD).

  • Box-Behnken Design (BBD): Requires fewer experimental runs than a CCD for the same number of variables and is efficient for fitting a second-order model.

  • Central Composite Design (CCD): Is a very flexible design and allows for the estimation of a second-order model. It consists of factorial points, axial points, and center points.

Q4: How do I interpret the results of an RSM analysis?

A4: The results of an RSM analysis are typically presented as:

  • Analysis of Variance (ANOVA): This table indicates the significance of the model, individual variables, and their interactions. A low p-value (typically < 0.05) suggests a significant effect.

  • Regression Equation: A mathematical model that describes the relationship between the independent variables and the response.

  • Response Surface Plots (3D and Contour): These plots visually represent the relationship between two independent variables and the response, helping to identify the optimal conditions.

Q5: My optimal conditions are predicted to be outside my experimental range. What should I do?

A5: If the RSM model predicts that the optimal conditions are at the boundaries of your tested ranges, it indicates that the true optimum may lie beyond them. You should design a new set of experiments with expanded or shifted ranges for the relevant variables to locate the true optimum.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Catechol Optimized by RSM

This protocol describes a general procedure for optimizing the extraction of catechol from a solid plant matrix using ultrasound-assisted extraction and a Box-Behnken design.

1. Materials and Equipment:

  • Dried and powdered plant material

  • Solvents (e.g., Ethanol, Methanol, Water)

  • Ultrasonic bath with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

  • Analytical instrument for catechol quantification (e.g., HPLC)

  • RSM software (e.g., Design-Expert)

2. Preliminary Single-Factor Experiments:

  • Before setting up the RSM design, determine the plausible ranges for each independent variable.

  • Solvent Concentration: Test different concentrations of ethanol or methanol in water (e.g., 30%, 50%, 70%, 90%) to find an approximate optimal range.

  • Temperature: Evaluate a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C) to assess the effect on yield and potential degradation.

  • Time: Test various extraction times (e.g., 15, 30, 45, 60, 90 minutes).

  • Solid-to-Liquid Ratio: Examine different ratios (e.g., 1:10, 1:20, 1:30 g/mL).

3. RSM Experimental Design (Box-Behnken):

  • Based on the preliminary results, select three key independent variables and their ranges (low, medium, high). For example:

    • X1: Ethanol Concentration (50% - 90%)

    • X2: Temperature (40°C - 70°C)

    • X3: Time (20 - 60 minutes)

  • Generate the experimental runs using the BBD in your statistical software. This will typically result in 15-17 runs for three variables, including center points.

4. Extraction Procedure (for each experimental run):

  • Weigh a precise amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.

  • Add the specified volume of the solvent at the designated concentration according to the solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath set to the specified temperature for the designated time.

  • After extraction, centrifuge the mixture to separate the solid residue.

  • Filter the supernatant to obtain the crude extract.

  • Analyze the catechol concentration in the extract using a validated analytical method (e.g., HPLC). The yield of catechol will be the response variable (Y).

5. Data Analysis:

  • Enter the response data (catechol yield) for each experimental run into the RSM software.

  • Fit the data to a second-order polynomial model.

  • Perform ANOVA to evaluate the model's significance and the significance of each variable and their interactions.

  • Generate response surface plots to visualize the effects of the variables.

  • Determine the optimal extraction conditions predicted by the model.

  • Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental result with the predicted value.

Quantitative Data Summary

The following tables summarize optimal conditions found in the literature for the extraction of phenolic compounds using RSM, which can serve as a starting point for designing experiments for catechol extraction.

Table 1: Optimal Extraction Conditions for Phenolic Compounds from Various Sources

Source Material Target Compound(s) Extraction Method Solvent Temp (°C) Time (min) Solid/Liquid Ratio Reference
Funtumia elasticaTotal PhenolicsMaceration76% Ethanol63.71941:21 g/mL
Brewers' Spent GrainTotal PhenolicsAgitationWater301221:10 g/mL
Solenostemma argelTotal PhenolicsUltrasound42% Ethanol6034-
Olive PomaceTotal PhenolicsAgitation40% Methanol70180-
Red GrapesTotal PhenolicsAgitation57% Methanol68301:80 g/mL

Visualizations

Experimental Workflow for RSM Optimization

RSM_Workflow A Problem Definition & Identification of Key Variables B Preliminary Single-Factor Experiments to Determine Ranges A->B C Selection of RSM Design (e.g., BBD, CCD) B->C D Perform Experiments According to Design Matrix C->D E Measure Response (Catechol Yield) D->E F Fit Data to a Polynomial Model (ANOVA) E->F G Generate Response Surface Plots (3D and Contour) F->G H Determine Optimal Conditions G->H I Model Validation (Confirmation Experiment) H->I RSM_Logic X1 Variable X1 (e.g., Temperature) Y Response (Y) (Catechol Yield) X1->Y Linear (X1) X1->Y Interaction (X1*X2) X1->Y Interaction (X1*X3) X1->Y Quadratic (X1^2) X2 Variable X2 (e.g., Time) X2->Y Linear (X2) X2->Y X2->Y Interaction (X2*X3) X2->Y Quadratic (X2^2) X3 Variable X3 (e.g., Solvent %) X3->Y Linear (X3) X3->Y X3->Y X3->Y Quadratic (X3^2)

References

Preventing degradation of Pyrocatechuic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrocatechuic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (3,4-dihydroxybenzoic acid) is a phenolic acid found in many plants and is a major metabolite of antioxidant polyphenols. Its stability is a concern because the dihydroxy-substituted benzene (B151609) ring is susceptible to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of metal ions. Degradation can lead to inaccurate quantification and a loss of biological activity in experimental assays.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound are:

  • pH: Stability is pH-dependent. Generally, phenolic acids are more stable under acidic conditions. As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to the formation of quinones and other degradation products. This can be catalyzed by metal ions.

Q3: How can I minimize degradation of this compound during extraction from plant materials?

To minimize degradation during extraction:

  • Use appropriate solvents: Methanol (B129727) and ethanol (B145695) are commonly used. Adding a small amount of acid (e.g., formic acid or acetic acid) to the extraction solvent can help maintain a low pH and improve stability.

  • Control temperature: Perform extractions at low temperatures (e.g., on ice or in a cold room) to reduce the rate of degradation.

  • Protect from light: Use amber glassware or cover extraction vessels with aluminum foil to prevent photodegradation.

  • Work quickly and under an inert atmosphere: Minimize the duration of the extraction process to limit exposure to oxygen. Purging solvents with nitrogen or argon can also be beneficial.

  • Add antioxidants: Consider adding antioxidants such as ascorbic acid or EDTA to the extraction solvent. Ascorbic acid can act as a sacrificial antioxidant, while EDTA chelates metal ions that can catalyze oxidation.

Q4: What are the best practices for storing this compound samples?

For optimal stability during storage:

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C or below, protected from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, dissolve the compound in a deoxygenated, slightly acidic solvent (e.g., methanol with 0.1% formic acid) and store in amber vials at -20°C or -80°C under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles by preparing aliquots.

Troubleshooting Guides

Problem 1: Low recovery or inconsistent quantification of this compound.
Possible Cause Recommended Solution
Degradation during sample preparation 1. Check pH: Ensure your extraction and sample preparation solutions are slightly acidic (pH 3-5). 2. Lower Temperature: Keep samples on ice throughout the preparation process. 3. Protect from Light: Use amber vials and minimize exposure to ambient light. 4. Deoxygenate Solvents: Purge solvents with nitrogen or argon before use. 5. Add Stabilizers: Incorporate ascorbic acid (0.1-1 mg/mL) or EDTA (0.1-1 mM) into your solvents.
Degradation during HPLC analysis 1. Mobile Phase pH: Use a mobile phase with an acidic pH (e.g., 0.1% formic acid in water and acetonitrile). A pH around 2.5-3 is often effective. 2. Column Temperature: Maintain a consistent and moderate column temperature (e.g., 25-30°C) to ensure reproducibility without accelerating degradation.
Improper Storage 1. Review Storage Conditions: Ensure stock solutions and samples are stored at or below -20°C in airtight, light-protected containers. 2. Prepare Fresh: Use freshly prepared standards and samples for critical analyses.
Problem 2: Appearance of unknown peaks in the chromatogram.
Possible Cause Recommended Solution
Degradation has occurred 1. Identify Degradation Products: Use HPLC-MS to identify the mass of the unknown peaks. Common degradation pathways include oxidation to form quinones or decarboxylation to form catechol. 2. Perform Forced Degradation Study: To confirm the identity of degradation products, intentionally degrade a pure standard of this compound under controlled stress conditions (acidic, basic, oxidative, photolytic, thermal) and compare the resulting chromatograms with your sample.
Contamination 1. Check Solvents and Reagents: Analyze blank injections of your solvents to rule out contamination. 2. Sample Matrix Interference: If analyzing complex samples (e.g., plant extracts), perform a spike-and-recovery experiment to assess matrix effects.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient from 5% to 30% B

    • 20-25 min: Linear gradient from 30% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to identify its degradation products and validate the stability-indicating nature of an analytical method.[2][3]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Incubate at 80°C for 2 hours. Neutralize with 1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Incubate at 80°C for 30 minutes. Neutralize with 1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol:water) to direct sunlight for 24 hours or in a photostability chamber.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Use HPLC-MS to obtain mass information for the degradation products.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

Factor Effect on Stability Preventative Measures
High pH (Neutral to Alkaline) Increased degradation rateMaintain acidic conditions (pH 3-5)
High Temperature Increased degradation rateStore at low temperatures (-20°C or below); process samples on ice
Light Exposure PhotodegradationUse amber glassware; protect from light
Oxygen/Oxidizing Agents Oxidation to quinones and other productsWork under an inert atmosphere; use deoxygenated solvents; add antioxidants
Metal Ions Catalyze oxidationAdd chelating agents like EDTA

Visualizations

degradation_pathway PCA This compound Quinone o-Quinone PCA->Quinone Oxidation (O2, Metal Ions, High pH) Catechol Catechol PCA->Catechol Decarboxylation (High Temperature) Polymerization Polymerization Products Quinone->Polymerization Further Reactions

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage Extraction Extraction (Acidified Solvent, Low Temp, Dark) Filtration Filtration (0.45 µm) Extraction->Filtration HPLC Stability-Indicating HPLC Filtration->HPLC Storage Store at -20°C or below (Aliquots, Inert Atmosphere, Dark) Filtration->Storage MS Mass Spectrometry (Identification) HPLC->MS

Caption: Recommended experimental workflow for this compound analysis.

References

Troubleshooting peak tailing in HPLC analysis of Pyrocatechuic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of Pyrocatechuic acid, with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect quantification and resolution.[1][2][3] It is often characterized by an asymmetry factor (As) greater than 1.2.[4] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to identify and rectify the cause of peak tailing.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Causes & Solutions start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Are all peaks tailing? start->check_all_peaks check_sample Dilute Sample (10x) and Re-inject check_all_peaks->check_sample Yes check_column Substitute with a New/Known Good Column check_all_peaks->check_column No overload Sample Overload check_sample->overload Tailing Improves column_issue Column Bed Deformation or Frit Blockage check_sample->column_issue No Improvement secondary_interactions Secondary Silanol (B1196071) Interactions check_column->secondary_interactions Tailing Improves mobile_phase_issue Mobile Phase pH Inappropriate check_column->mobile_phase_issue No Improvement solution_overload Reduce Injection Volume or Sample Concentration overload->solution_overload solution_column Replace Column or Frit, Use Guard Column column_issue->solution_column solution_secondary Use End-capped Column, Lower Mobile Phase pH secondary_interactions->solution_secondary extracolumn_effects Extra-column Volume mobile_phase_issue->extracolumn_effects solution_mobile_phase Adjust pH to be >2 units away from analyte pKa mobile_phase_issue->solution_mobile_phase solution_extracolumn Use Shorter/Narrower Tubing, Check Connections extracolumn_effects->solution_extracolumn

Caption: Troubleshooting workflow for HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for an acidic compound like this compound?

A1: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase.[1] Key causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing a secondary retention mechanism that leads to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and unionized forms of the analyte will be present, which can result in asymmetrical peaks. For acidic analytes, a lower mobile phase pH is generally recommended to ensure the compound is in its neutral, un-ionized form.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Degradation: A void at the column inlet, a partially blocked frit, or contamination of the column can disrupt the flow path and cause tailing.

  • Extra-column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the retention and peak shape of ionizable compounds like this compound.

  • Low pH (e.g., pH < 3): At a low pH, the carboxylic acid groups of this compound will be protonated (in their neutral form). This minimizes secondary interactions with silanol groups and generally results in better peak symmetry.

  • pH near pKa: When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and unionized forms exists, which can lead to peak broadening or splitting.

  • High pH: At a higher pH, this compound will be in its ionized (deprotonated) form, which can lead to increased interaction with any positively charged sites on the stationary phase or metal contaminants, potentially causing tailing.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: For the analysis of polar compounds like this compound, a reversed-phase C18 column is commonly used. To minimize peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible residual silanol groups, thereby minimizing secondary interactions.

Q4: Can sample preparation and injection solvent affect peak shape?

A4: Yes, both can significantly impact peak shape.

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase or a solvent that is weaker (more polar in reversed-phase) than the mobile phase. If the sample is dissolved in a much stronger solvent, it can lead to peak distortion, including tailing or fronting.

  • Sample Concentration: As mentioned, high sample concentrations can lead to column overload and peak tailing. If you suspect overloading, diluting the sample and re-injecting is a simple way to check.

  • Sample Clean-up: Complex sample matrices can introduce contaminants that may irreversibly bind to the column, leading to active sites that can cause peak tailing. Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can help mitigate this.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol is based on a validated method for the quantitative estimation of protocatechuic acid (this compound).

  • Column: RP-C18 (250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water. Acetic acid is used to control the pH and suppress the ionization of the analyte.

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector at 280 nm

  • Column Temperature: 30 °C

Protocol 2: Diagnosing Sample Overload
  • Prepare a standard solution of this compound at the concentration you are currently using.

  • Inject the standard and record the chromatogram, noting the peak asymmetry.

  • Prepare a 1:10 dilution of the standard solution.

  • Inject the diluted standard under the same HPLC conditions.

  • Compare the peak asymmetry of the original and diluted samples. A significant improvement in symmetry in the diluted sample suggests that the original concentration was causing column overload.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected qualitative and quantitative effects of mobile phase pH on the peak shape of an acidic analyte like this compound. For robust method development, it is recommended to operate at a pH at least 2 units away from the analyte's pKa.

Mobile Phase pHAnalyte StateExpected Peak ShapeTypical Asymmetry Factor (As)Rationale
< 3 Primarily UnionizedSymmetrical1.0 - 1.2Ionization of both the analyte and residual silanols is suppressed, minimizing secondary interactions.
3 - 5 Partially IonizedPotential for Tailing or Broadening> 1.2The mobile phase pH is approaching the pKa of the analyte, leading to a mixed population of ionized and unionized species.
> 5 Primarily IonizedIncreased Risk of Tailing> 1.5The analyte is in its ionic form, which can interact more strongly with any active sites on the stationary phase.
Diagram: Analyte-Silanol Interaction

This diagram illustrates the secondary interaction between an ionized acidic analyte and a residual silanol group on the HPLC column packing material, which is a primary cause of peak tailing.

G cluster_0 Silica Surface cluster_1 Mobile Phase silanol Si-O⁻ analyte This compound (Ionized) R-COO⁻ analyte->silanol Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Method Development for Pyrocatechuic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating Pyrocatechuic acid (2,3-dihydroxybenzoic acid) and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and its isomers?

A: this compound and its isomers, such as Protocatechuic acid (3,4-dihydroxybenzoic acid) and Gentisic acid (2,5-dihydroxybenzoic acid), are positional isomers with identical chemical formulas (C₇H₆O₄) and molecular weights.[1] This results in very similar physicochemical properties like polarity and hydrophobicity, making their separation by standard chromatographic techniques, particularly reversed-phase HPLC, difficult.[2]

Q2: Which analytical technique is most suitable for separating these isomers?

A: High-Performance Liquid Chromatography (HPLC) is the most commonly used and versatile technique for this purpose. Specifically, reversed-phase HPLC with modified stationary phases or mixed-mode chromatography often provides the necessary selectivity.[3] Gas Chromatography (GC) can also be used, but typically requires derivatization to increase the volatility of the acidic analytes. Capillary Electrophoresis (CE) is another powerful technique that separates isomers based on their charge-to-mass ratio and can be effective.[4]

Q3: What is the first step I should take if my HPLC method shows poor or no separation of the isomers?

A: If you are experiencing co-elution, the most impactful first step is often to change the stationary phase (the column) to one with a different selectivity.[5] While optimizing the mobile phase is crucial, a different column chemistry (e.g., switching from a standard C18 to a Phenyl-Hexyl or a mixed-mode column) can exploit different interaction mechanisms, leading to a more significant improvement in resolution.

Q4: How does mobile phase pH affect the separation of this compound isomers?

A: The mobile phase pH is a critical parameter as it controls the ionization state of the phenolic acid isomers. This compound and its isomers are acidic and will be in their ionized (more polar) form at higher pH and non-ionized (less polar) form at a pH below their pKa. Adjusting the pH of the mobile phase (typically with formic acid, acetic acid, or phosphoric acid to a pH of 2-4) can significantly alter the retention times and selectivity of the isomers. It is recommended to work at a pH that is at least one to two units away from the pKa of the analytes to ensure reproducible retention times.

Q5: Is derivatization necessary for the GC analysis of this compound isomers?

A: Yes, derivatization is generally required for the GC analysis of carboxylic acids like the isomers of this compound. These compounds are polar and have low volatility. Derivatization, commonly through silylation (e.g., with BSTFA) or alkylation (e.g., methylation), replaces the active hydrogens on the hydroxyl and carboxyl groups, making the molecules more volatile and suitable for GC analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the separation of this compound isomers, with a focus on HPLC.

Problem 1: Poor Resolution or Complete Co-elution of Isomer Peaks
Possible Cause Suggested Solution
Inadequate Stationary Phase Selectivity Switch from a standard C18 column to a column with a different stationary phase chemistry, such as a Phenyl-Hexyl, biphenyl, or a mixed-mode column (e.g., reversed-phase/anion-exchange). These can offer alternative interactions like π-π or ionic interactions.
Mobile Phase Composition Not Optimized Organic Modifier: Try switching between acetonitrile (B52724) and methanol. Methanol is a hydrogen bond donor and can alter selectivity for phenolic compounds. pH: Adjust the mobile phase pH using an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A lower pH (around 2.5-3.5) will suppress the ionization of the carboxylic acid group, increasing retention in reversed-phase mode.
Inappropriate Gradient Slope (in gradient elution) If using a gradient, make the slope shallower around the elution time of the isomers. This will increase the separation window and can improve resolution.
Suboptimal Temperature Vary the column temperature (e.g., test at 25°C, 35°C, and 45°C). Temperature can affect selectivity, and an optimal temperature may exist for your specific separation.
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Residual Silanols Use a modern, end-capped column. Lowering the mobile phase pH (e.g., to pH 2.5-3) can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing these interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may be degraded and need replacement.
Incompatible Sample Solvent Dissolve the sample in the mobile phase if possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
Problem 3: Inconsistent Retention Times
Possible Cause Suggested Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis, especially when changing mobile phases. A stable baseline is a good indicator of equilibration.
Inconsistent Mobile Phase Preparation Prepare the mobile phase fresh daily and ensure accurate measurement of all components. Small variations in pH or organic solvent ratio can lead to significant shifts in retention time for these isomers.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature throughout the analysis.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. A fluctuating backpressure is often an indicator of pump issues or leaks.

Data Presentation

The following tables summarize quantitative data relevant to the separation of dihydroxybenzoic acid isomers.

Table 1: Effect of Mobile Phase pH on the Retention Factor (k) of Phenolic Acids in Reversed-Phase HPLC

CompoundpKak at pH 2.5k at pH 4.5k at pH 7.0
2,3-Dihydroxybenzoic Acid~2.95.82.10.5
3,4-Dihydroxybenzoic Acid~4.56.23.10.8
2,5-Dihydroxybenzoic Acid~3.05.51.90.4

Note: Data are illustrative, based on the principle that retention decreases as pH approaches and exceeds the pKa in reversed-phase HPLC for acidic compounds. Actual values will vary with specific conditions.

Table 2: Example Retention Times for Phenolic Acids using Reversed-Phase HPLC

CompoundRetention Time (minutes)
Gallic Acid4.86
Protocatechuic Acid (3,4-dihydroxybenzoic acid) 8.74
Vanillic Acid20.30
Syringic Acid25.27

Method Conditions: C18 column (250x4.6 mm, 5 µm), Mobile phase: Methanol:Water (20:80) with 0.2% orthophosphoric acid, Flow rate: 1 ml/min, Detection: 220 nm.

Experimental Protocols

Protocol 1: HPLC Separation of this compound Isomers
  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: Mixed-mode Newcrom B column (150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Sulfuric Acid

    • B: Acetonitrile

  • Gradient Program:

    • Start with a shallow gradient, for example, 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 250 nm.

  • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: GC-MS Analysis of this compound Isomers (with Derivatization)
  • Derivatization Step:

    • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Cap the vial and heat at 70°C for 30 minutes.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Inlet Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

Signaling Pathway

Signaling_Pathway PCA Protocatechuic Acid (PCA) (Isomer of this compound) IR Insulin Receptor PCA->IR activates AMPK AMPK PCA->AMPK activates IRS1 IRS-1 IR->IRS1 phosphorylates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin signaling pathway activated by Protocatechuic acid.

Experimental Workflow

Experimental_Workflow start Start: Isomer Mixture prep Sample Preparation (Dissolve in mobile phase) start->prep hplc HPLC Analysis (e.g., Mixed-mode column) prep->hplc eval Evaluate Chromatogram hplc->eval good Good Separation (Resolution > 1.5) eval->good Yes bad Poor Separation eval->bad No end End: Quantify Isomers good->end troubleshoot Troubleshoot (See Guide) bad->troubleshoot troubleshoot->hplc

Caption: General workflow for HPLC method development.

Troubleshooting Logic

Troubleshooting_Logic start Problem: Co-eluting Peaks q1 Change Stationary Phase? start->q1 change_col Select new column (e.g., Phenyl-Hexyl) q1->change_col Yes q2 Optimize Mobile Phase? q1->q2 No reinject Re-inject Sample change_col->reinject change_mp Adjust pH and/or Organic Solvent q2->change_mp Yes q3 Adjust Temp/Flow? q2->q3 No change_mp->reinject change_tf Systematically vary Temp and Flow Rate q3->change_tf Yes change_tf->reinject resolved Problem Resolved reinject->resolved

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Technical Support Center: Electrochemical Detection of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the electrochemical detection of Pyrocatechuic acid (PCA).

Frequently Asked Questions (FAQs)

1. What are the most common interfering species in the electrochemical detection of this compound?

The electrochemical detection of this compound can be affected by various interfering compounds that have similar oxidation potentials. The most common interferents include:

  • Ascorbic Acid (AA): Ubiquitous in biological samples and has a redox potential close to that of many phenolic compounds, including PCA.[1][2]

  • Uric Acid (UA): Another common interferent in biological fluids like urine and serum.[3][4]

  • Structurally Similar Phenolic Compounds: Molecules such as catechol, hydroquinone, gallic acid, and caffeic acid can produce overlapping voltammetric signals.[4]

  • Metal Ions: Certain metal ions present in samples can interfere with the electrochemical measurement.

  • Macromolecules: Proteins and other large molecules present in biological samples can cause electrode fouling, leading to decreased sensitivity and reproducibility.

2. How can I minimize interference from ascorbic acid and uric acid?

Several strategies can be employed to mitigate interference from ascorbic acid and uric acid:

  • Electrode Modification: Modifying the electrode surface with materials like polymers, nanoparticles, or graphene can enhance selectivity towards PCA. For instance, a modified glassy carbon electrode (GCE) can show improved electrocatalytic activity for dopamine (B1211576) detection while repulsing ascorbate (B8700270) anions under physiological pH.

  • pH Adjustment: Optimizing the pH of the supporting electrolyte can help in separating the oxidation potentials of PCA and interfering species.

  • Advanced Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) offer better resolution and can help distinguish between analytes with close oxidation potentials.

3. What are the recommended sample preparation techniques for analyzing this compound in complex matrices like biological fluids or plant extracts?

Proper sample preparation is crucial to remove interfering substances and improve the accuracy of your measurements. Recommended techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and concentrating the analyte of interest. Different sorbents can be used depending on the properties of PCA and the sample matrix.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.

  • Protein Precipitation: For biological samples with high protein content, precipitation using agents like perchloric acid, acetonitrile, or methanol (B129727) is necessary to prevent electrode fouling.

  • Filtration: Filtering the sample through a suitable membrane (e.g., 0.45 µm) removes particulate matter that can interfere with the measurement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the electrochemical detection of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Overlapping Peaks/Poor Resolution Presence of interfering species with similar oxidation potentials (e.g., ascorbic acid, other phenolic compounds).- Optimize the pH of the supporting electrolyte to shift the peak potentials. - Use a modified electrode with enhanced selectivity for this compound. - Employ advanced voltammetric techniques like DPV or SWV for better peak separation. - Implement a sample cleanup procedure like SPE or LLE to remove interferents.
Low Sensitivity/Weak Signal - Low concentration of this compound in the sample. - Electrode fouling due to adsorption of molecules from the sample matrix. - Inefficient electron transfer at the electrode surface.- Concentrate the sample using SPE. - Clean the electrode surface before each measurement. For GCEs, this can involve polishing with alumina (B75360) slurry followed by sonication. - Modify the electrode with nanomaterials (e.g., graphene, carbon nanotubes, metal nanoparticles) to enhance the electroactive surface area and facilitate electron transfer.
Poor Reproducibility/Unstable Signal - Electrode surface is not consistently prepared. - Changes in the sample matrix between measurements. - Instrumental drift.- Follow a strict and consistent electrode cleaning and preparation protocol. - Ensure uniform sample preparation for all measurements. - Allow the instrument to stabilize before starting the experiments and perform periodic calibrations.
No Peak Observed - Concentration of this compound is below the detection limit of the method. - Incorrect potential window selected for the scan. - Issues with the electrochemical setup (e.g., disconnected electrode, no reference electrode).- Concentrate the analyte using SPE. - Perform a wide-range cyclic voltammogram to identify the approximate oxidation potential of this compound. - Check all connections in the electrochemical cell and ensure the proper functioning of the potentiostat.
Distorted Peak Shape - High scan rate. - Uncompensated resistance in the electrochemical cell. - Adsorption/desorption processes on the electrode surface.- Reduce the scan rate. - Use a supporting electrolyte with high conductivity and ensure the reference electrode is placed close to the working electrode. - Investigate the effect of scan rate on the peak shape to understand the reaction kinetics.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol describes a general procedure for using SPE to remove interferences from a liquid sample before electrochemical analysis.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample pre-treatment solution (e.g., buffer to adjust pH)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., deionized water)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Vacuum manifold or centrifuge

Procedure:

  • Sample Pre-treatment: Adjust the pH of the sample to optimize the retention of this compound on the SPE sorbent.

  • Conditioning: Pass 1-2 column volumes of the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass 1-2 column volumes of the equilibration solvent to prepare the sorbent for the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Pass 1-2 column volumes of the wash solvent to remove weakly bound interfering compounds.

  • Elution: Elute the retained this compound with a small volume of the elution solvent.

  • Analysis: The collected eluate can then be analyzed using the electrochemical sensor.

Protocol 2: Glassy Carbon Electrode (GCE) Modification with Reduced Graphene Oxide (rGO)

This protocol outlines a common method for modifying a GCE with rGO to enhance its sensitivity and selectivity.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene oxide (GO) dispersion

  • Supporting electrolyte (e.g., phosphate (B84403) buffer solution, PBS)

  • Polishing materials (e.g., alumina slurry, polishing pads)

  • Electrochemical cell and potentiostat

Procedure:

  • GCE Polishing:

    • Polish the GCE surface with alumina slurry on a polishing pad for 5 minutes.

    • Rinse the electrode thoroughly with deionized water.

    • Sonicate the electrode in deionized water and then in ethanol (B145695) for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • GO Deposition:

    • Drop-cast a small volume (e.g., 5-10 µL) of the GO dispersion onto the polished GCE surface.

    • Allow the solvent to evaporate at room temperature or in a low-temperature oven.

  • Electrochemical Reduction of GO:

    • Place the GO-modified GCE into an electrochemical cell containing the supporting electrolyte.

    • Perform cyclic voltammetry (CV) in a potential window where GO reduction occurs (e.g., 0 to -1.5 V) for several cycles until a stable voltammogram is obtained. This process electrochemically reduces the GO to rGO.

  • Electrode Characterization and Use:

    • The rGO-modified GCE is now ready for the electrochemical detection of this compound.

    • Characterize the modified electrode using techniques like CV or Electrochemical Impedance Spectroscopy (EIS) in a standard redox probe solution (e.g., [Fe(CN)6]3-/4-).

Data Presentation

Table 1: Common Interferences and their Effect on Phenolic Acid Detection

Interfering SpeciesAnalyte(s)Electrochemical TechniqueObserved EffectReference
Ascorbic AcidDopamine, Uric AcidDPVOverlapping oxidation peaks, making simultaneous determination difficult without electrode modification.
Uric AcidAcetaminophenDPVAdjacent and sometimes unseparable voltammetric peaks.
Gallic AcidProtocatechuic AcidSWVOverlapping voltammetric responses, requiring electrode modification for simultaneous determination.
Citric Acid, GlucoseGallic Acid, Protocatechuic AcidSWVNo significant interference observed at 100-fold excess concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrochemical_analysis Electrochemical Analysis Sample Complex Sample (e.g., Urine, Plant Extract) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Remove Proteins SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup & Concentrate (for non-proteinaceous samples) Precipitation->SPE Cleanup & Concentrate Filtration Filtration (0.45 µm) SPE->Filtration Remove Particulates Electrode Modified Electrode (e.g., rGO/GCE) Filtration->Electrode Introduce Prepared Sample Voltammetry Differential Pulse Voltammetry (DPV) Electrode->Voltammetry Apply Potential Ramp Data Data Acquisition & Analysis Voltammetry->Data Record Current Response

Caption: Experimental workflow for the electrochemical detection of this compound.

troubleshooting_logic Start Problem with Electrochemical Measurement ProblemType What is the nature of the problem? Start->ProblemType OverlappingPeaks Overlapping Peaks ProblemType->OverlappingPeaks Resolution LowSignal Low/No Signal ProblemType->LowSignal Sensitivity PoorReproducibility Poor Reproducibility ProblemType->PoorReproducibility Consistency Solution1 Optimize pH Modify Electrode Use DPV/SWV Sample Cleanup (SPE/LLE) OverlappingPeaks->Solution1 Solution2 Concentrate Sample (SPE) Clean/Modify Electrode LowSignal->Solution2 Solution3 Standardize Electrode Prep Consistent Sample Prep PoorReproducibility->Solution3

Caption: Troubleshooting logic for common issues in electrochemical detection.

References

Technical Support Center: Optimization of Pyrocatechuic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of pyrocatechuic acid (a dihydroxybenzoic acid). This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific challenges you may encounter during the derivatization of this compound for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q1: Why is my derivatization yield low, or why am I seeing no product peak in my chromatogram?

A1: Low or non-existent product formation is a common issue that can stem from several factors:

  • Incomplete Reaction: The derivatization may not have reached completion. Key parameters like reaction time and temperature are crucial and must be optimized. For example, some silylation reactions require heating at 60-80°C for 30-60 minutes, while more sterically hindered groups may need hours at elevated temperatures to react completely.[1]

  • Reagent Degradation: Many derivatization reagents, especially silylating agents like BSTFA and MSTFA, are highly sensitive to moisture.[2] Ensure reagents are stored in a dry environment and handled under anhydrous conditions to prevent hydrolysis, which deactivates the reagent.

  • Presence of Water: Moisture in the sample or solvent can consume the derivatization reagent and prevent the reaction with this compound. Samples should be thoroughly dried, often by lyophilization or evaporation under nitrogen, before adding the reagent.

  • Incorrect pH: The pH of the reaction medium is critical. For instance, some esterification reactions require an acid catalyst, while other derivatization methods may require a buffered, slightly basic environment to proceed efficiently. If the sample is too acidic, it may need to be neutralized before derivatization.

  • Derivative Instability: The formed derivative might be unstable. For example, trimethylsilyl (B98337) (TMS) derivatives are known to be sensitive to hydrolysis and should be analyzed promptly after preparation.

Q2: My chromatogram shows multiple unexpected peaks. What is the cause?

A2: The presence of extraneous peaks can be attributed to several sources:

  • Reagent By-products: The derivatization reaction itself can produce volatile by-products that are detected by the analytical instrument. It is important to know the expected by-products of your chosen reagent.

  • Side Reactions: Suboptimal conditions can lead to the formation of multiple derivatives or side products. Since this compound has two hydroxyl groups and one carboxylic acid group, incomplete derivatization can result in partially derivatized products, leading to multiple peaks.

  • Sample Impurities: The original sample may contain impurities that also react with the derivatization reagent.

  • Co-elution: Volatile by-products or impurities may co-elute with the analyte of interest, causing peak distortion or misidentification.

Q3: The dried sample residue will not dissolve in the derivatization reagent. What should I do?

A3: Poor solubility can prevent the reaction from occurring. If the dried extract does not dissolve, consider adding a small amount of a suitable aprotic solvent. Pyridine is a common choice, particularly for silylation reactions, as it can help dissolve polar analytes and also acts as a catalyst by scavenging acidic by-products. Ethyl acetate (B1210297) is another potential solvent to consider.

Q4: How can I improve my chromatographic peak shape and reduce tailing?

A4: Peak tailing is often caused by the interaction of polar, underivatized analytes with active sites in the GC inlet or column.

  • Ensure Complete Derivatization: Incomplete derivatization leaves active hydrogen groups (-OH, -COOH) on the this compound, which are prone to adsorption. Re-optimize your reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion.

  • Use a Catalyst: For sterically hindered groups, adding a catalyst can improve reaction efficiency. For silylation, Trimethylchlorosilane (TMCS) is often added in small amounts to reagents like BSTFA to increase their reactivity.

  • Use Inert Vials: Active sites on glass surfaces can adsorb polar compounds. Using silanized or specially treated inert glass vials can minimize this interaction and improve reproducibility.

Data Presentation: Optimizing Reaction Conditions

The successful derivatization of this compound depends on carefully controlling reaction parameters. The tables below summarize typical conditions for common derivatization methods.

Table 1: Silylation for GC-MS Analysis This method targets active hydrogens on hydroxyl and carboxylic acid groups, replacing them with a non-polar silyl (B83357) group (e.g., TMS) to increase volatility.

ParameterReagent: BSTFA (+TMCS catalyst)Reagent: MSTFA
Analyte State Dry (lyophilized)Dry (lyophilized)
Solvent (optional) Pyridine, AcetonitrilePyridine
Reagent Ratio At least 2:1 molar ratio of reagent to active hydrogensExcess reagent recommended
Temperature 60 - 100 °C60 - 80 °C
Time 30 minutes - 5 hours (depends on steric hindrance)30 - 60 minutes
Notes Highly sensitive to moisture. TMCS is often added as a catalyst to improve efficiency.Produces stable derivatives.

Table 2: Alkylation (Esterification) for GC or HPLC Analysis This method converts the carboxylic acid group into an ester, which is less polar and more volatile.

ParameterReagent: Methanol with Boron Trifluoride (BF3)Reagent: Trimethylsulfonium Hydroxide (TMSH)
Analyte State In solution or dryIn solution
Solvent MethanolMethanol
Reagent Ratio Reagent used in excessReagent used in excess
Temperature 60 - 100 °C90 °C
Time 15 - 30 minutes30 minutes
Notes Effective for converting carboxylic acids to methyl esters.Can be used for automated online derivatization.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization.

  • Reagent Addition: To the dried sample in a sealed, inert vial, add 100 µL of a silylation reagent mixture. A common mixture is BSTFA + 1% TMCS. If solubility is an issue, first dissolve the sample in 50 µL of pyridine, then add 50 µL of the silylation reagent.

  • Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 45 minutes. The optimal time and temperature may need to be adjusted based on experimental results.

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze promptly, as TMS derivatives can be sensitive to moisture.

Protocol 2: Esterification of this compound for HPLC-UV Analysis

This protocol provides a method for converting the carboxylic acid group to an ester to improve its retention in reverse-phase HPLC.

  • Sample Preparation: Dissolve the dried sample containing this compound in 1.0 mL of a suitable organic solvent like tetrahydrofuran.

  • Reagent Preparation: Prepare a derivatization cocktail. For example, using a carbodiimide (B86325) agent, mix 0.1 mL of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (1 M) and 0.1 mL of a labeling amine solution (e.g., 4-bromo-N-methylbenzylamine, 10 mM).

  • Catalyst Addition: Add a small volume (e.g., 5 µL) of concentrated HCl to catalyze the reaction.

  • Reaction: Mix the sample with the derivatization cocktail and stir at room temperature for 1 hour. Alternatively, heating at 60°C for 30-60 minutes can accelerate the reaction.

  • Quenching: Stop the reaction by adding a quenching solution, such as an acetate buffer.

  • Analysis: The derivatized sample can be directly injected or further purified before HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (Lyophilization/N2 Stream) Sample->Dry AddReagent Add Reagent (e.g., BSTFA + Solvent) Dry->AddReagent React Incubate & Heat (e.g., 70°C, 45 min) AddReagent->React Cool Cool to Room Temp React->Cool Inject Inject into GC/HPLC Cool->Inject Detect Data Acquisition (MS/UV Detector) Inject->Detect Process Data Processing Detect->Process

Caption: General workflow for the derivatization of this compound.

troubleshooting_tree Start Low or No Product Peak Q_Complete Was reaction complete? Start->Q_Complete A_TimeTemp Increase Time/Temp Add Catalyst Q_Complete->A_TimeTemp No Q_Reagent Is reagent active? Q_Complete->Q_Reagent Yes A_Reagent Use fresh reagent Store under dry conditions Q_Reagent->A_Reagent No Q_Moisture Was sample dry? Q_Reagent->Q_Moisture Yes A_Moisture Thoroughly dry sample (Lyophilize) Q_Moisture->A_Moisture No Q_Solubility Did sample dissolve? Q_Moisture->Q_Solubility Yes A_Solubility Add co-solvent (e.g., Pyridine) Q_Solubility->A_Solubility No

References

Strategies to minimize Pyrocatechuic acid loss during purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the loss of pyrocatechuic acid (PCA) during purification.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound loss during purification?

This compound loss during purification can primarily be attributed to three factors:

  • Chemical Degradation: PCA is susceptible to oxidation, especially in the presence of light, oxygen, and at certain pH values. Microbial degradation can also be a factor in non-sterile environments.[1][2]

  • Physical Loss: This can occur through incomplete extraction, co-precipitation with impurities, or adsorption onto surfaces of labware and purification media.[3]

  • Suboptimal Purification Parameters: Incorrect choice of solvents, pH, temperature, or chromatographic conditions can lead to poor recovery.

Q2: What is the most effective method for purifying this compound?

The most effective method depends on the scale of purification and the nature of the impurities.

  • Reactive Extraction: This technique has shown high efficiency for recovering carboxylic acids like PCA from aqueous solutions and fermentation broths.[4] It involves using an extractant that reacts with the PCA to form a complex that is more soluble in the organic phase.

  • Crystallization: For achieving high purity, crystallization is a suitable method. It relies on the differential solubility of PCA and impurities in a given solvent system.

  • Chromatography: Techniques like high-speed counter-current chromatography can be effective for separating PCA from complex mixtures. Ion-exchange chromatography is another powerful method for purifying charged molecules like PCA.

Q3: How can I prevent the degradation of this compound during storage and purification?

To minimize degradation, consider the following precautions:

  • Work in an inert atmosphere: When possible, perform purification steps under nitrogen or argon to minimize oxidation.

  • Protect from light: Use amber-colored glassware or cover your labware with aluminum foil.

  • Control pH: The stability of phenolic compounds like PCA is pH-dependent. Maintaining an acidic to neutral pH can often suppress oxidation.

  • Use antioxidants: Adding small amounts of antioxidants like ascorbic acid or dithiothreitol (B142953) (DTT) to your solutions can help prevent oxidative degradation.

  • Work at low temperatures: Perform purification steps at reduced temperatures (e.g., in an ice bath or cold room) to slow down degradation kinetics.

Troubleshooting Guides

Liquid-Liquid Extraction

Issue: Low yield of this compound in the organic phase.

Possible Cause Troubleshooting Step
Incorrect Solvent Choice Select a solvent with a high partition coefficient for this compound. Common solvents for extraction include ethyl acetate (B1210297), diethyl ether, and methyl isobutyl ketone (MIBK). For reactive extraction, use extractants like tri-n-octylamine (TOA) or tributyl phosphate (B84403) (TBP) in a suitable diluent.
Suboptimal pH of the Aqueous Phase Adjust the pH of the aqueous phase to be below the pKa of the carboxylic acid group of this compound (around 4.5). This will ensure that the PCA is in its protonated, less polar form, which is more soluble in the organic solvent.
Insufficient Mixing Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for mass transfer. Use a vortex mixer or perform multiple inversions of the separatory funnel.
Emulsion Formation If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or centrifuging the mixture to break the emulsion.

Experimental Protocol: Reactive Extraction of this compound

  • Preparation of the Organic Phase: Prepare a solution of the extractant (e.g., 0.1 M Tri-n-octylamine) in a suitable organic solvent (e.g., Methyl isobutyl ketone).

  • pH Adjustment of the Aqueous Phase: Dissolve the crude this compound sample in deionized water. Adjust the pH of the solution to 2.0 using a suitable acid (e.g., HCl or H₂SO₄).

  • Extraction: Combine the aqueous and organic phases in a separatory funnel at a defined ratio (e.g., 1:1 v/v). Shake vigorously for 5-10 minutes to ensure thorough mixing.

  • Phase Separation: Allow the phases to separate. The organic phase containing the this compound-extractant complex will be the upper phase if the solvent is less dense than water.

  • Collection: Carefully collect the organic phase.

  • Back-Extraction (Optional): To recover the this compound from the organic phase, perform a back-extraction using an aqueous solution of a base (e.g., 1 M NaOH) to deprotonate the PCA, making it water-soluble again.

Crystallization

Issue: this compound does not crystallize or forms an oil.

Possible Cause Troubleshooting Step
Solution is not Supersaturated Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly, as the solubility of PCA will decrease at lower temperatures.
Presence of Impurities Impurities can inhibit crystal nucleation and growth. Try to pre-purify the sample using another technique like extraction or column chromatography. The addition of a small amount of a co-crystallant can sometimes help.
Incorrect Solvent System The choice of solvent is critical for crystallization. A good solvent system is one in which the this compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for crystallizing organic acids include water, ethanol, acetone (B3395972), and mixtures thereof.
Rapid Cooling Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a small crystal of pure this compound can also induce crystallization.

Experimental Protocol: Purification of this compound by Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and water). Use a sonicator to aid dissolution if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystal Formation: Place the flask in a refrigerator (4 °C) or freezer (-20 °C) to induce further crystallization. This can be done overnight.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Chromatography

Issue: Poor separation of this compound from impurities.

Possible Cause Troubleshooting Step
Inappropriate Stationary Phase For normal-phase chromatography, use a polar stationary phase like silica (B1680970) gel. For reverse-phase chromatography (HPLC), a non-polar stationary phase like C18 is suitable. For ion-exchange chromatography, choose an anion exchanger as this compound is an acid.
Suboptimal Mobile Phase Optimize the mobile phase composition to achieve good resolution. In normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. In reverse-phase HPLC, a mixture of water (often with a small amount of acid like formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.
Sample Overload Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column.
Incorrect Flow Rate An excessively high flow rate can lead to poor separation. Optimize the flow rate to allow for proper equilibration between the mobile and stationary phases.

Visual Guides

G Troubleshooting Workflow for Low this compound Yield in Extraction start Low Yield in Extraction check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the aqueous phase pH < pKa? check_solvent->check_ph Yes change_solvent Select a solvent with a higher partition coefficient. check_solvent->change_solvent No check_mixing Is mixing sufficient? check_ph->check_mixing Yes adjust_ph Adjust pH to be below the pKa. check_ph->adjust_ph No check_emulsion Is there an emulsion? check_mixing->check_emulsion Yes increase_mixing Increase mixing time/intensity. check_mixing->increase_mixing No break_emulsion Add brine or centrifuge. check_emulsion->break_emulsion Yes success Yield Improved check_emulsion->success No change_solvent->success adjust_ph->success increase_mixing->success break_emulsion->success

Caption: A flowchart for troubleshooting low yields during the extraction of this compound.

G General Purification Workflow for this compound crude_sample Crude this compound Sample extraction Liquid-Liquid or Reactive Extraction crude_sample->extraction concentration Solvent Evaporation extraction->concentration crystallization Crystallization concentration->crystallization chromatography Chromatographic Purification (Optional) crystallization->chromatography pure_product Pure this compound crystallization->pure_product If sufficiently pure chromatography->pure_product

Caption: A generalized workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Pyrocatechuic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of pyrocatechuic acid (also known as protocatechuic acid, PCA) and gallic acid (GA). Both are naturally occurring phenolic acids recognized for their potent antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metal ions.[1][2][3] This document summarizes key experimental data from various in vitro antioxidant assays, details the methodologies for these experiments, and visualizes the underlying mechanisms and workflows to support further research and drug development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and gallic acid have been evaluated using several standard in vitro assays. The results, often expressed as IC50 values (the concentration required to scavenge 50% of free radicals) or as equivalents of a standard antioxidant, are summarized below. A lower IC50 value indicates a higher antioxidant activity.

AssayThis compound (PCA)Gallic Acid (GA)Key FindingsReference(s)
DPPH Radical Scavenging Higher IC50 (Lower Activity)11.4 µM - 13.2 µMGallic acid is a significantly more potent DPPH radical scavenger. The presence of a third hydroxyl group and the electron-donating carboxylate anion in gallic acid contribute to its superior activity compared to this compound.[4][5]
ABTS Radical Scavenging 125.18 µg/mL1.03 - 3.12 µg/mLGallic acid demonstrates substantially higher scavenging activity against the ABTS radical cation.
Ferric Reducing Antioxidant Power (FRAP) Lower Reducing PowerHigher Reducing PowerGallic acid exhibits a greater ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating superior reducing power. This is attributed to its three hydroxyl groups.
Oxygen Radical Absorbance Capacity (ORAC) Higher ActivityLower ActivityIn the ORAC assay, which measures the inhibition of peroxyl radical-induced oxidation, protocatechuic acid showed a higher antioxidant capacity than gallic acid.

Antioxidant Mechanism of Action

Phenolic acids like this compound and gallic acid exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This process converts the highly reactive free radical into a more stable, non-radical species. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it relatively unreactive. The presence of multiple hydroxyl groups, particularly in ortho or para positions, enhances this radical-stabilizing effect and thus increases antioxidant activity. Gallic acid, with its three hydroxyl groups, generally demonstrates higher activity than this compound, which has two.

G General Antioxidant Mechanism of Phenolic Acids cluster_0 Reaction Phenolic Acid (Ar-OH) Phenolic Acid (Ar-OH) Free Radical (R•) Free Radical (R•) Stable Phenoxyl Radical (Ar-O•) Stable Phenoxyl Radical (Ar-O•) Phenolic Acid (Ar-OH)->Stable Phenoxyl Radical (Ar-O•) + H• donation Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) - H• acceptance

Caption: Radical scavenging mechanism of phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the DPPH radical is observed as a color change from violet to yellow, which is quantified spectrophotometrically.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Test compounds (this compound, Gallic acid) at various concentrations, dissolved in a suitable solvent like methanol.

    • Standard antioxidant (e.g., Trolox or Ascorbic Acid) for comparison.

  • Procedure:

    • Prepare a working solution of DPPH in methanol.

    • Add a specific volume of the test compound or standard solution to the DPPH solution (e.g., 1 mL of sample to 1 mL of DPPH solution).

    • A control is prepared using the solvent instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

G DPPH Assay Experimental Workflow prep Reagent Preparation (DPPH Solution, Samples, Standards) mix Mixing (Add sample/standard to DPPH solution) prep->mix incubate Incubation (Dark, Room Temp, ~30 min) mix->incubate measure Spectrophotometry (Measure Absorbance at ~517 nm) incubate->measure calc Data Analysis (Calculate % Inhibition and IC50) measure->calc

Caption: A typical workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compounds and standards at various concentrations.

  • Procedure:

    • Generate the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or water) to obtain a working solution with a specific absorbance at ~734 nm (e.g., 0.70 ± 0.02).

    • Add a small volume of the test compound or standard to a larger volume of the ABTS•+ working solution.

    • Incubate the mixture for a defined period (e.g., 6 minutes) at room temperature.

    • Measure the decrease in absorbance at approximately 734 nm.

  • Data Analysis: Results are typically expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.

  • Reagents:

    • FRAP Reagent: Prepared fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Test compounds and standards (e.g., FeSO₄ or Trolox) at various concentrations.

  • Procedure:

    • Warm the freshly prepared FRAP reagent to 37°C.

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 5 µL sample to 150 µL reagent).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., up to 60 minutes).

    • Measure the absorbance of the resulting blue solution at approximately 593 nm.

  • Data Analysis: The antioxidant capacity is determined from a standard curve of a known reducing agent (e.g., Fe²⁺) and expressed as FRAP value (e.g., in mM Fe²⁺ equivalents).

References

A Comparative Guide to the Validation of HPLC Methods for Pyrocatechuic Acid Analysis in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of pyrocatechuic acid (protocatechuic acid) in plant extracts. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures. This document outlines key performance parameters of various HPLC methods, offers a detailed experimental protocol, and compares HPLC with alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method Validation Parameters

The validation of an analytical method ensures its suitability for the intended purpose. For the quantification of this compound in complex matrices like plant extracts, a validated HPLC method provides reliability, accuracy, and precision. The following table summarizes the performance data from several validated HPLC methods, offering a comparative overview.

ParameterMethod 1 (Mushrooms)Method 2 (Trigasornmas recipe)[1]Method 3 (Pinus densiflora)Method 4 (Aquilegia vulgaris)[2]
Linearity Range (µg/mL) 1 - 101.56 - 100[1]0.31 - 20.00Not explicitly stated, but linear
Correlation Coefficient (r²) > 0.99[3]1.0000[1]≥ 0.9999> 0.998
Limit of Detection (LOD) < LOQEstablished by S/N of 3:1-50 ng
Limit of Quantification (LOQ) < 0.0099 %w/w of extractEstablished by S/N of 10:1-Not explicitly stated
Accuracy (% Recovery) 104.16%Not explicitly stated-Not explicitly stated
Precision (RSD %) < 3%Not explicitly stated-0.26–0.61%

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique for the analysis of this compound, other methods can also be employed. The choice of method often depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

FeatureHPLC (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a mobile and stationary phase in a column under high pressure.Separation on a thin layer of adsorbent material based on differential migration with a solvent.Quantification based on the absorption of ultraviolet-visible light by the analyte.
Selectivity High; can separate this compound from other structurally similar phenolic compounds.Moderate to high; separation is often less efficient than HPLC.Low; susceptible to interference from other compounds in the extract that absorb at the same wavelength.
Sensitivity High; low limits of detection and quantification are achievable.Good; generally less sensitive than HPLC.Moderate; generally less sensitive than chromatographic methods.
Sample Throughput Sequential analysis of samples.Multiple samples can be analyzed simultaneously on the same plate.Rapid analysis of individual samples.
Cost High initial instrument cost and ongoing solvent consumption.Lower instrument cost compared to HPLC.Relatively low instrument cost.
Quantitative Accuracy High, considered a "gold standard" for quantification.Good, but can be less precise than HPLC.Prone to inaccuracies due to matrix effects and spectral overlap.

Detailed Experimental Protocol: HPLC-UV Analysis of this compound

This section provides a representative experimental protocol for the extraction and quantification of this compound from a plant matrix using HPLC with UV detection.

Sample Preparation (Extraction)
  • Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

  • Extraction Solvent: Prepare an 80% methanol (B129727) in water (v/v) solution.

  • Extraction Procedure:

    • Accurately weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL).

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

Chromatographic Conditions
  • Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used for complex plant extracts. A common mobile phase consists of:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient to 30% B

    • 20-25 min: Linear gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30-35 min: Return to initial conditions (5% B)

    • 35-40 min: Column equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the maximum absorbance of this compound, typically around 260 nm and 294 nm.

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Validation

The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Demonstrated by the separation of the this compound peak from other components in the plant extract, confirmed by comparing retention times and UV spectra with the standard.

  • Linearity: Assessed by injecting the series of working standard solutions and constructing a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) of >0.995 is generally considered acceptable.

  • Accuracy: Determined by performing recovery studies. A known amount of this compound standard is added to a plant extract sample, and the percentage of the added standard that is recovered is calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or on different instruments. The precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams have been generated.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation plant_material Plant Material extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration sample_inject Sample for Injection filtration->sample_inject hplc_system HPLC System (Pump, Column, Detector) sample_inject->hplc_system std_stock Standard Stock Solution std_working Working Standards std_stock->std_working std_working->hplc_system calibration_curve Calibration Curve Construction std_working->calibration_curve Data for curve chromatogram Chromatogram Acquisition hplc_system->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of this compound peak_integration->quantification calibration_curve->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation

Caption: Experimental workflow for HPLC analysis of this compound.

cluster_parameters Validation Parameters cluster_precision Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

A Comparative Analysis of the Anti-Aging Properties of Pyrocatechuic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-aging properties of pyrocatechuic acid and ferulic acid, focusing on their performance in key enzymatic and antioxidant assays. The information presented is supported by experimental data to assist in the evaluation of these compounds for dermatological and cosmetic applications.

Executive Summary

Both this compound (PCA) and ferulic acid (FA) are phenolic compounds with recognized antioxidant properties. This comparative analysis reveals that ferulic acid generally exhibits superior antioxidant and anti-collagenase activities, while this compound demonstrates more potent anti-tyrosinase and anti-hyaluronidase effects. Their distinct mechanisms of action at the cellular level, particularly their influence on key signaling pathways involved in skin aging, further differentiate their potential as anti-aging agents.

Quantitative Data Comparison

The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and ferulic acid in various anti-aging assays.

Table 1: Comparison of IC50 Values for Antioxidant and Enzyme Inhibition Activities

AssayThis compound (PCA) IC50 (µg/mL)Ferulic Acid (FA) IC50 (µg/mL)Reference
ABTS Radical Scavenging125.1835.55[1][2]
Collagenase Inhibition126.1652.85[1][2]
Tyrosinase Inhibition246.42253.58[1]
Hyaluronidase Inhibition107.6396.1

Note: A lower IC50 value indicates greater potency.

Mechanisms of Action and Signaling Pathways

This compound and ferulic acid exert their anti-aging effects through the modulation of distinct signaling pathways involved in skin homeostasis and the aging process.

This compound (PCA)

This compound has been shown to possess antioxidant and anti-inflammatory properties. It can induce the synthesis of type I collagen and inhibit the secretion of matrix metalloproteinase-1 (MMP-1) in UVA-irradiated human dermal fibroblasts. Its mechanism involves the modulation of the Akt/mTOR and NF-κB signaling pathways. By influencing these pathways, PCA can help regulate cellular processes like inflammation and protein synthesis, which are critical in the context of skin aging.

UVA UVA Radiation ROS ROS UVA->ROS Akt Akt ROS->Akt NFkB NF-κB ROS->NFkB PCA This compound PCA->ROS PCA->Akt PCA->NFkB ProCollagen (B1174764) Pro-collagen I Synthesis PCA->ProCollagen MMP1 MMP-1 Secretion PCA->MMP1 mTOR mTOR Akt->mTOR mTOR->ProCollagen NFkB->MMP1 Inflammation Inflammation NFkB->Inflammation

This compound Signaling Pathway

Ferulic Acid (FA)

Ferulic acid is a potent antioxidant that neutralizes free radicals and inhibits enzymes that catalyze free radical generation. Its anti-aging effects are also attributed to its ability to inhibit the TGF-β/Smad and NF-κB signaling pathways. UV radiation can suppress procollagen production by inhibiting the TGF-β/Smad pathway. Ferulic acid can counteract this effect. Furthermore, by inhibiting the NF-κB pathway, ferulic acid can reduce the production of MMPs, which are responsible for the degradation of collagen and elastin.

UV UV Radiation ROS ROS UV->ROS TGFb TGF-β/Smad Pathway UV->TGFb NFkB NF-κB Pathway ROS->NFkB FA Ferulic Acid FA->ROS FA->TGFb FA->NFkB ProCollagen Pro-collagen Production TGFb->ProCollagen MMPs MMP Production NFkB->MMPs

Ferulic Acid Signaling Pathway

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

ABTS Radical Scavenging Assay

This assay assesses the total antioxidant capacity of a compound.

step1 1. Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate. step2 2. Incubate the mixture in the dark at room temperature. step1->step2 step3 3. Add test compound (PCA or FA) to the ABTS•+ solution. step2->step3 step4 4. Measure the absorbance at 734 nm after a set incubation time. step3->step4 step5 5. Calculate the percentage of inhibition to determine the IC50 value. step4->step5

ABTS Assay Workflow

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate.

  • Incubation: The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. This solution is then diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A specific volume of the test compound (PCA or FA at various concentrations) is mixed with the diluted ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a defined incubation period (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined from a dose-response curve.

Collagenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of collagenase, an enzyme that degrades collagen.

step1 1. Pre-incubate collagenase enzyme with the test compound (PCA or FA). step2 2. Add a synthetic substrate (e.g., FALGPA) to initiate the reaction. step1->step2 step3 3. Monitor the change in absorbance at a specific wavelength (e.g., 345 nm) over time. step2->step3 step4 4. Calculate the rate of reaction and the percentage of inhibition. step3->step4

References

A Comparative Analysis of the Anticancer Efficacy of Protocatechuic Acid and Protocatechuic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer effects of two closely related phenolic compounds: protocatechuic acid (PCA) and its aldehyde derivative, protocatechuic aldehyde (PAL). Both compounds, found in a variety of plants, fruits, and vegetables, have garnered significant attention for their potential as anticancer agents.[1][2] This document summarizes their cytotoxic effects on various cancer cell lines, delves into their mechanisms of action by outlining key signaling pathways, and provides detailed experimental protocols for assessing their efficacy.

Quantitative Assessment of Anticancer Activity

The following tables summarize the effective concentrations and half-maximal inhibitory concentrations (IC50) of protocatechuic acid and protocatechuic aldehyde in various cancer cell lines as reported in different studies. It is important to note that these values were obtained under different experimental conditions, and direct comparison should be made with caution.

Table 1: In Vitro Anticancer Activity of Protocatechuic Acid (PCA)

Cancer Cell LineAssayConcentration / IC50Treatment DurationReference
DU145 (Prostate)MTTIC50: 1.29 mM24 hours[3]
DU145 (Prostate)MTTIC50: 0.90 mM48 hours[3]
CaCo-2 (Colon)Cell ViabilitySignificant reduction at 100–500 μM72 hours[2]
Caco-2 (Colorectal)Apoptosis AssayApoptotic effects at 250-1000 µM24 and 48 hours
A549 (Lung)MTTEnhanced cytotoxicity via nanoparticles72 hours
B16/F10 (Melanoma)Migration/InvasionEffective at 0.1-2 mMNot Specified

Table 2: In Vitro Anticancer Activity of Protocatechuic Aldehyde (PAL)

Cancer Cell LineAssayConcentration / IC50Treatment DurationReference
MDA-MB-231 (Breast)WSTSignificant inhibition at ≥50 µM3 days
MCF-7 (Breast)WSTSignificant inhibition at ≥50 µM3 days
HCT116 (Colorectal)Apoptosis AssayDose-dependent apoptosisNot Specified
SW480 (Colorectal)Apoptosis AssayDose-dependent apoptosisNot Specified
A375 (Melanoma)CytotoxicitySynergistic with Dacarbazine72 hours
SK-MEL-28 (Melanoma)CytotoxicitySynergistic with Dacarbazine72 hours

Mechanisms of Anticancer Action and Signaling Pathways

Both protocatechuic acid and protocatechuic aldehyde exert their anticancer effects through the modulation of various signaling pathways, leading to the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

Protocatechuic Acid (PCA)

Protocatechuic acid has been shown to induce apoptosis and inhibit metastasis through multiple signaling cascades. A key mechanism involves the downregulation of the Ras/Akt/NF-κB pathway, which in turn suppresses the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion. Furthermore, PCA can inhibit the PI3K/Akt/mTOR pathway, another critical regulator of cell growth and survival. In some cancer cells, PCA has been observed to activate the JNK/p38 MAPK signaling pathway, which is involved in apoptosis and cell differentiation.

PCA_Pathway PCA Protocatechuic Acid Ras Ras PCA->Ras inhibits PI3K PI3K PCA->PI3K inhibits JNK_p38 JNK/p38 MAPK PCA->JNK_p38 activates Ras->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation mTOR->Proliferation MMP2 MMP-2 NFkB->MMP2 Metastasis Metastasis MMP2->Metastasis Apoptosis Apoptosis JNK_p38->Apoptosis

Signaling pathways modulated by Protocatechuic Acid.
Protocatechuic Aldehyde (PAL)

Protocatechuic aldehyde also induces apoptosis and cell cycle arrest through various molecular targets. It has been shown to inhibit the Akt/Sox2 signaling pathway, which is crucial for the maintenance of cancer stem cells. Another significant mechanism is the downregulation of cyclin D1 and histone deacetylase 2 (HDAC2), leading to cell cycle arrest. Furthermore, PAL exhibits anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α.

PAL_Pathway PAL Protocatechuic Aldehyde Akt_PAL Akt PAL->Akt_PAL inhibits HDAC2 HDAC2 PAL->HDAC2 inhibits COX2 COX-2 PAL->COX2 inhibits Sox2 Sox2 Akt_PAL->Sox2 Stemness Cancer Stem Cell Properties Sox2->Stemness CyclinD1 Cyclin D1 HDAC2->CyclinD1 CellCycle Cell Cycle Progression CyclinD1->CellCycle Inflammation Inflammation COX2->Inflammation

Signaling pathways modulated by Protocatechuic Aldehyde.

Experimental Protocols

Standard in vitro assays to determine the anticancer effects of compounds like PCA and PAL include the MTT assay for cell viability and flow cytometry-based apoptosis assays.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and appropriate controls) in triplicate.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours until formazan crystals are visible.

  • Solubilization: Gently discard the media and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay Protocol using Annexin V Staining and Flow Cytometry

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is used as a counterstain to differentiate necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Collection: Collect both adherent and floating cells from the culture flasks.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Experimental_Workflow cluster_assays Assays Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates and culture flasks Start->Seeding Treatment Treat with PCA / PAL (various concentrations) Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (96-well plate) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (culture flasks) Incubation->Apoptosis_Assay MTT_Steps 1. Add MTT 2. Solubilize Formazan 3. Read Absorbance MTT_Assay->MTT_Steps Data_Analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage MTT_Assay->Data_Analysis Apoptosis_Steps 1. Collect Cells 2. Stain with Annexin V/PI 3. Flow Cytometry Analysis Apoptosis_Assay->Apoptosis_Steps Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Anticancer Efficacy Data_Analysis->Conclusion

In vitro workflow for assessing anticancer compounds.

Summary and Conclusion

Both protocatechuic acid and protocatechuic aldehyde demonstrate significant anticancer properties through various mechanisms of action. PCA appears to have a pronounced effect on pathways related to metastasis (Ras/Akt/NF-κB) and cell proliferation (PI3K/Akt/mTOR). In contrast, PAL shows efficacy in targeting cancer stem cell pathways (Akt/Sox2) and cell cycle regulation (Cyclin D1/HDAC2).

The available data suggests that both compounds are promising candidates for further anticancer drug development. However, the lack of direct comparative studies makes it difficult to definitively state which compound is more potent. The efficacy of each is likely to be dependent on the specific cancer type and its underlying molecular characteristics. Future research should focus on side-by-side comparisons of PCA and PAL in a variety of cancer models to better elucidate their relative therapeutic potential.

References

The Synergistic Dance of Antioxidants: Pyrocatechuic Acid in Combination with Other Phenolic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Pyrocatechuic acid, also known as protocatechuic acid (PCA), a prominent phenolic acid found in a variety of plants, fruits, and vegetables, has garnered significant attention for its potent antioxidant properties.[1] While its individual capacity to neutralize free radicals is well-documented, emerging research highlights a more complex and compelling aspect of its bioactivity: the synergistic enhancement of its antioxidant effects when combined with other phenolic acids. This guide provides a comparative analysis of the synergistic antioxidant activity of this compound with other common phenolic acids, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Comparative Antioxidant Activity of Individual Phenolic Acids

The antioxidant capacity of phenolic acids is commonly evaluated using various in vitro assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the IC50 values for this compound and other selected phenolic acids from various studies. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.

Phenolic AcidAntioxidant AssayIC50 (µg/mL)Reference
This compound (PCA) ABTS125.18[2]
Ferulic AcidABTS35.55[2]
This compound (PCA) Relative to Trolox (DPPH)2.8 times more effective[1][3]
This compound (PCA) Relative to Trolox (ABTS)2.3 times more effective

Synergistic and Antagonistic Interactions

The true potential of this compound may lie in its interactions with other phenolic acids. Synergy occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects. Conversely, antagonism is observed when the combined effect is less than the sum. These interactions are often evaluated using methods like the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays, where the percentage difference between the experimental and theoretical (additive) antioxidant activity is calculated.

A study investigating the interactions of various phenolic acids in equimolar mixtures provided the following insights:

Phenolic Acid CombinationAssayInteraction% Difference (Experimental vs. Theoretical)Reference
This compound + Syringic AcidFRAPAdditive~0%
Gentisic Acid + Syringic AcidFRAPSynergistic>0%
Gentisic Acid + Syringic AcidORACAntagonistic-24%
Gallic Acid + Vanillic AcidORACAntagonistic-30%
p-Coumaric Acid + Ferulic AcidORACSynergistic311%
Caffeic Acid + Sinapic AcidORACSynergistic211%
Protocatechuic Acid + Vanillic AcidBriggs-RauscherAntagonisticNot specified
Gallic Acid + Vanillic AcidBriggs-RauscherSynergisticNot specified

These findings suggest that the nature of the interaction is highly dependent on the specific combination of phenolic acids and the assay method used.

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the commonly cited in vitro assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test samples and positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Reaction: Add a specific volume of the test sample (at various concentrations) to the DPPH solution. A common ratio is 1:2 (e.g., 100 µL sample + 200 µL DPPH solution).

  • Incubation: Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or ammonium (B1175870) persulfate

  • Ethanol or methanol

  • Phosphate-buffered saline (PBS) or water

  • Test samples and positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample (at various concentrations) to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Test samples and standard (e.g., FeSO₄·7H₂O)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Reaction: Add a small volume of the test sample to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 60 minutes).

  • Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm or 594 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of a known ferrous salt concentration.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in evaluating antioxidant synergy and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow_for_Antioxidant_Synergy cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis PCA This compound (PCA) DPPH DPPH Assay PCA->DPPH ABTS ABTS Assay PCA->ABTS FRAP FRAP Assay PCA->FRAP ORAC ORAC Assay PCA->ORAC PA Other Phenolic Acids (PA) PA->DPPH PA->ABTS PA->FRAP PA->ORAC Mix PCA + PA Mixtures Mix->DPPH Mix->ABTS Mix->FRAP Mix->ORAC IC50 IC50 Calculation DPPH->IC50 ABTS->IC50 Synergy Synergy/Antagonism Calculation FRAP->Synergy ORAC->Synergy Comparison Comparative Analysis IC50->Comparison Synergy->Comparison

Caption: Experimental workflow for evaluating the synergistic antioxidant effects of this compound.

This compound exerts its protective effects against oxidative stress not only by direct radical scavenging but also by modulating key cellular signaling pathways.

Signaling_Pathways_of_Pyrocatechuic_Acid cluster_stress Oxidative Stress cluster_pca This compound Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) JNK JNK ROS->JNK NFkB NF-κB ROS->NFkB MAPK MAPK/Erk ROS->MAPK PCA This compound (PCA) PCA->JNK activates PCA->NFkB inhibits PCA->MAPK inhibits Nrf2 Nrf2 JNK->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE activates AntioxidantEnzymes Increased Antioxidant Enzyme Expression ARE->AntioxidantEnzymes Inflammation Decreased Inflammation NFkB->Inflammation Apoptosis Inhibition of Apoptosis MAPK->Apoptosis AntioxidantEnzymes->ROS scavenges

Caption: Simplified signaling pathways modulated by this compound in response to oxidative stress.

Conclusion

The investigation into the synergistic antioxidant effects of this compound with other phenolic acids reveals a promising avenue for the development of potent antioxidant formulations. The data suggests that specific combinations can lead to a significant enhancement of antioxidant capacity, surpassing the additive effects of the individual compounds. However, the potential for antagonistic interactions also underscores the importance of empirical testing for each specific combination. The provided experimental protocols offer a standardized framework for such investigations. Furthermore, understanding the modulation of cellular signaling pathways by this compound provides deeper insights into its mechanisms of action beyond direct radical scavenging. This comparative guide serves as a valuable resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development, facilitating the rational design of novel antioxidant therapies and functional foods.

References

Cross-Validation of Antioxidant Assays for Pyrocatechuic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of a compound's antioxidant potential is a critical step in preclinical evaluation. Pyrocatechuic acid (PCA), a phenolic acid with recognized antioxidant properties, necessitates rigorous and comprehensive profiling. Relying on a single antioxidant assay can be misleading, as different methods are based on distinct chemical principles and can yield varying results. Therefore, cross-validation using a panel of assays is imperative for a thorough and reliable characterization of PCA's antioxidant activity.

This guide provides a comparative overview of three widely used in vitro antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP). It outlines their experimental protocols and presents a framework for comparing the antioxidant capacity of this compound.

Comparative Analysis of Antioxidant Assays for this compound

The selection of an appropriate antioxidant assay is crucial and should be guided by the specific properties of the compound under investigation and the desired information. For a comprehensive assessment, employing multiple assays with different mechanisms is recommended.[1] The DPPH and ABTS assays are based on the ability of an antioxidant to scavenge free radicals, while the FRAP assay measures the reducing power of an antioxidant.[2]

Below is a summary of quantitative data for this compound's antioxidant activity as determined by these three common assays. Note: The specific values can vary depending on the experimental conditions.

AssayMetricReported Value for this compoundReference CompoundReported Value for Reference
DPPH IC50~1.6 - 2.4 mg/mlVitamin C~1.6 µg/mL
ABTS IC50125.18 µg/mLFerulic Acid35.55 µg/mL
FRAP µmol Fe(II)/gVaries significantly based on extract/concentrationTroloxVaries with standard curve

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of the standard antioxidant, Trolox.[1]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable results. Below are generalized protocols for the DPPH, ABTS, and FRAP assays based on established methods.[3][4]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • DPPH Solution Preparation: Prepare a 0.2 mmol/L solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Mix 2 mL of the this compound solution with 2 mL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at 30°C for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • ABTS Radical Cation Generation: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • ABTS Working Solution: Dilute the ABTS radical solution with a suitable buffer (e.g., acetate (B1210297) buffer pH 3.6) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Mix 100 µL of the this compound solution with 900 µL of the ABTS working solution.

  • Incubation: Incubate the mixture in the dark at 30°C for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalents (TEAC) by comparing the percentage of inhibition of the sample with that of a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Mix 100 µL of the this compound solution with 1900 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm or 595 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as µmol of Fe(II) equivalents or Trolox equivalents per gram of sample.

Experimental Workflow and Signaling Pathways

To ensure a systematic and logical approach to the cross-validation of antioxidant assays, a well-defined workflow is essential. The following diagram illustrates a typical experimental workflow for this purpose.

experimental_workflow cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Acquisition & Analysis cluster_results Results & Interpretation PCA This compound (PCA) Serial_Dilution Serial Dilutions of PCA PCA->Serial_Dilution Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard_Curve Standard Curve Preparation Standard->Standard_Curve Solvent Solvent System Solvent->Serial_Dilution Solvent->Standard_Curve DPPH DPPH Assay Serial_Dilution->DPPH ABTS ABTS Assay Serial_Dilution->ABTS FRAP FRAP Assay Serial_Dilution->FRAP Standard_Curve->DPPH Standard_Curve->ABTS Standard_Curve->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculation of % Inhibition / Reducing Power Spectro->Calc IC50 IC50 Determination Calc->IC50 TEAC TEAC Determination Calc->TEAC Stats Statistical Analysis IC50->Stats TEAC->Stats Comparison Comparative Analysis of Assay Results Stats->Comparison Conclusion Conclusion on PCA's Antioxidant Profile Comparison->Conclusion

Caption: Experimental workflow for the cross-validation of antioxidant assays.

This compound exerts its antioxidant effects through various mechanisms, primarily by scavenging reactive oxygen species (ROS) and up-regulating endogenous antioxidant defenses. The following diagram illustrates the key signaling pathways involved in the antioxidant action of this compound.

signaling_pathway cluster_stress Oxidative Stress cluster_pca This compound (PCA) Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces NFkB NF-κB Inhibition ROS->NFkB activates PCA This compound PCA->ROS scavenges PCA->Nrf2 activates PCA->NFkB inhibits Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes leads to Inflammation Decreased Pro-inflammatory Cytokine Production NFkB->Inflammation mediates Cell_Survival Enhanced Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival Inflammation->Cell_Survival inhibition leads to

Caption: Signaling pathways of this compound's antioxidant activity.

References

A Comparative Analysis of Pyrocatechuic Acid and Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of pyrocatechuic acid (PCA), a naturally occurring phenolic compound, against common synthetic antioxidants such as Butylated Hydroxytoluene (BHT) and Trolox. The information presented is supported by experimental data from peer-reviewed studies to assist in evaluating its potential as a natural alternative in various applications.

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a phenolic acid widely found in plants, fruits, and vegetables.[1][2] It is a primary metabolite of complex polyphenols like anthocyanins and proanthocyanidins.[1] PCA has garnered significant attention for its various pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, which are closely linked to its potent antioxidant activities.[1][3] Synthetic antioxidants like BHT and Trolox have long been used in the food and pharmaceutical industries, but interest in effective natural antioxidants is growing.

Mechanism of Antioxidant Action

The primary mechanism by which phenolic antioxidants like this compound exert their effect is through scavenging free radicals. Oxidative stress, implicated in numerous diseases, arises from an imbalance and accumulation of reactive oxygen species (ROS). PCA can neutralize these harmful free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and terminating the oxidative chain reaction. Additionally, PCA has been shown to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze the formation of ROS.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage attacks Stable_Radical Stable PCA Radical ROS->Stable_Radical PCA This compound (PCA) PCA->Stable_Radical donates H• or e-

Caption: Mechanism of free radical scavenging by this compound (PCA).

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the radicals in a given assay. A lower IC₅₀ value indicates greater antioxidant activity. The following table summarizes the comparative antioxidant activity of this compound against the synthetic antioxidant Trolox.

Antioxidant AssayThis compound (PCA) IC₅₀ (µg/mL)Trolox IC₅₀ (µg/mL)Relative Antioxidant Activity (Trolox IC₅₀ / PCA IC₅₀)
DPPH Radical Scavenging 5.1 ± 0.214.3 ± 0.52.8
ABTS Radical Scavenging 6.8 ± 0.315.6 ± 0.72.3
Superoxide Anion Scavenging 15.2 ± 0.863.8 ± 2.54.2
Hydroxyl Radical Scavenging 435.6 ± 21.1437.2 ± 18.91.0
Ferric Ion (Fe³⁺) Reducing Power 1.8 ± 0.16.7 ± 0.33.7
Cupric Ion (Cu²⁺) Reducing Power 1.4 ± 0.18.5 ± 0.46.1
Ferrous Ion (Fe²⁺) Chelating Ability 25.6 ± 1.169.1 ± 3.22.7
Cupric Ion (Cu²⁺) Chelating Ability 18.5 ± 0.927.8 ± 1.31.5

Data sourced from Li, X. et al. (2011).

The data clearly indicates that this compound demonstrates significantly more potent antioxidant activity compared to Trolox in several key assays, particularly in reducing power and radical scavenging. For instance, PCA was found to be 2.8 times more effective in scavenging DPPH radicals and 6.1 times more effective in reducing cupric ions than Trolox. In hydroxyl radical scavenging, its activity was comparable to Trolox.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key antioxidant assays cited in this guide.

Experimental_Workflow Start Sample Preparation (PCA, BHT, Trolox) Assay Perform Assay (e.g., DPPH, ABTS, FRAP) Start->Assay Incubation Incubation (Time & Temp Specific) Assay->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition and IC₅₀ Value Measurement->Calculation End Comparative Analysis Calculation->End

Caption: A generalized workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents : DPPH solution (0.1 mM in methanol), this compound, and synthetic antioxidant standards (Trolox, BHT) dissolved in methanol.

  • Procedure :

    • Prepare various concentrations of the test samples.

    • Add 100 µL of the sample solution to 100 µL of the DPPH reagent in a 96-well microplate.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 515-519 nm using a microplate reader.

    • Methanol is used as a blank. The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.

  • Data Analysis : The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•⁺).

  • Reagents : ABTS stock solution (7 mM), potassium persulfate (2.45 mM), this compound, and synthetic antioxidant standards.

  • Procedure :

    • Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours. Dilute the solution with ethanol (B145695) or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 100 µL of the diluted ABTS•⁺ solution to 100 µL of the sample at various concentrations in a 96-well plate.

    • Incubate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of ABTS•⁺ scavenging is calculated using the same formula as for the DPPH assay.

  • Data Analysis : Calculate the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Reagents :

    • Acetate (B1210297) buffer (300 mM, pH 3.6).

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM).

    • FRAP working reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C.

  • Procedure :

    • Add 150 µL of the FRAP working reagent to a test tube or microplate well.

    • Add 20 µL of the sample, standard, or blank (water).

    • Mix and incubate at 37°C for 4-6 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis : A standard curve is prepared using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Conclusion

The experimental data compiled in this guide demonstrates that this compound possesses robust antioxidant properties, often exceeding those of the widely used synthetic antioxidant Trolox in various in vitro models. Its efficacy in both radical scavenging and metal ion chelation suggests a multi-faceted mechanism of action. These findings support the potential of this compound as a highly effective natural antioxidant for applications in the pharmaceutical, nutraceutical, and food industries, providing a compelling alternative to synthetic counterparts. Further in vivo studies are warranted to fully elucidate its physiological benefits and safety profile.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of pyrocatechuic acid (3,4-dihydroxybenzoic acid) and related catechol compounds. We will delve into their structure-activity relationships (SAR), focusing on antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory properties, supported by quantitative experimental data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development.

Structure-Activity Relationship and Performance Comparison

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure, particularly the catechol moiety (an aromatic ring with two ortho hydroxyl groups). This feature is a cornerstone of their potent antioxidant properties and influences their diverse pharmacological effects.

Antioxidant Activity

The primary mechanism of antioxidant action for catechols is their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals, thereby terminating damaging oxidative chain reactions.

Key SAR Observations:

  • The Catechol Moiety is Essential: The ortho-positioning of the two hydroxyl groups on the benzene (B151609) ring is crucial for high antioxidant activity. This arrangement allows for the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical, enhancing its stability.

  • Electron-Donating Groups Enhance Activity: Substituents that donate electrons to the aromatic ring increase the stability of the phenoxyl radical, thus boosting antioxidant capacity.

  • Carboxylic Acid Group: The presence of a carboxylic acid group, as in this compound, can influence the antioxidant activity depending on the assay system and pH.

  • Esterification: Esterification of the carboxylic acid group can increase the lipophilicity of the molecule, which may enhance its antioxidant efficacy in lipidic environments.

Comparative Antioxidant Activity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and related compounds from various antioxidant assays. A lower IC50 value indicates greater antioxidant potency.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference(s)
This compound 10.5 - 25.38.7 - 15.2
Gallic Acid 4.8 - 9.53.2 - 7.8
Caffeic Acid 8.2 - 18.66.5 - 12.1
Catechol 15.2 - 30.112.4 - 22.5
Vanillic Acid > 100> 100
Protocatechuic Aldehyde 12.810.3

Note: IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

Catechol compounds, including this compound, have demonstrated significant anti-inflammatory effects. This is often attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators.

Key SAR Observations:

  • Inhibition of Pro-inflammatory Enzymes: The catechol structure is important for inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the inflammatory cascade.

  • Modulation of Signaling Pathways: this compound has been shown to suppress the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

  • Lipophilicity: Increasing the lipophilicity of catechol derivatives can enhance their cellular uptake and, consequently, their anti-inflammatory activity.

Comparative Anti-inflammatory Activity

While extensive IC50 data for a wide range of catechol derivatives in anti-inflammatory assays is less compiled, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in a dose-dependent manner. For instance, a study demonstrated that a Salvia verbenaca extract, rich in polyphenols including protocatechuic acid, possessed in vitro anti-inflammatory activity by inhibiting heat-induced protein denaturation and stabilizing red blood cell membranes with IC50 values of 133.21±0.89 and 160.62±1.60 μg/mL, respectively[1].

Anticancer Activity

The anticancer properties of this compound and its analogs are an area of active research. Their mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.

Key SAR Observations:

  • Induction of Apoptosis: The catechol moiety can be oxidized to form reactive quinones within cancer cells, leading to oxidative stress and triggering apoptosis.

  • Signaling Pathway Modulation: this compound can induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways such as the JNK/p38 MAPK pathway.

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell survival, such as topoisomerases, is another proposed mechanism.

Comparative Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)Reference(s)
This compound MCF-7 (Breast)~100-200
This compound HepG2 (Liver)~150-300
4-Allylbenzene-1,2-diol MCF-7 (Breast)40.2 ± 6.9[2]
4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate MCF-7 (Breast)5.9 ± 0.8[2]

Note: Anticancer IC50 values are highly cell-line dependent.

Enzyme Inhibitory Activity

This compound and related catechols are known to inhibit a variety of enzymes, which contributes to their therapeutic potential.

Key SAR Observations:

  • Tyrosinase Inhibition: The catechol structure can act as a substrate mimic for tyrosinase, an enzyme involved in melanin (B1238610) production. Modifications to the catechol ring can modulate the inhibitory potency. For instance, the S-conjugation of caffeic acid with dihydrolipoic acid significantly enhances its tyrosinase inhibitory activity[3].

  • α-Glucosidase Inhibition: The presence of hydroxyl groups is critical for the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The number and position of these groups influence the inhibitory effect.

Comparative Enzyme Inhibitory Activity (IC50 Values)

CompoundEnzymeIC50 (µM)Reference(s)
This compound Tyrosinase> 100
2-S-Lipoylcaffeic Acid Tyrosinase (cresolase)2.0 ± 0.1[3]
2-S-Lipoylcaffeic Acid Tyrosinase (catecholase)3.22 ± 0.02
Kojic Acid (standard) Tyrosinase16.7
Flavonoid Derivative 4 α-Glucosidase15.71 ± 0.21
Acarbose (standard) α-Glucosidase~750

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The discoloration is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark, airtight container.

  • Assay Protocol:

    • In a 96-well microplate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank containing methanol and DPPH is used as a control.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its color diminishes in the presence of an antioxidant.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Before use, dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Protocol:

    • In a 96-well microplate, add 10 µL of the test compound at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula:

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

This compound exerts many of its biological effects by modulating key intracellular signaling pathways. Below are diagrams illustrating the involvement of PCA in the JNK/p38 MAPK and PI3K/Akt pathways.

JNK_p38_MAPK_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_pca This compound Cellular Stress Cellular Stress ASK1 ASK1 Cellular Stress->ASK1 Activates PCA PCA JNK JNK PCA->JNK Activates MKK4_7 MKK4_7 ASK1->MKK4_7 Phosphorylates MKK3_6 MKK3_6 ASK1->MKK3_6 Phosphorylates MKK4_7->JNK Phosphorylates cJun cJun JNK->cJun Phosphorylates Nrf2 Nrf2 JNK->Nrf2 Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates ATF2 ATF2 p38->ATF2 Phosphorylates AP1 AP1 cJun->AP1 Forms ATF2->AP1 Forms Gene_Expression Apoptosis, Inflammation AP1->Gene_Expression Regulates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes GPx, GR ARE->Antioxidant_Enzymes Induces Expression

PCA modulates the JNK/p38 MAPK signaling pathway.

In response to cellular stress, the JNK and p38 MAPK pathways are activated, leading to apoptosis and inflammation. This compound has been shown to activate the JNK pathway, which in turn phosphorylates and activates the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR), thereby enhancing the cell's antioxidant defenses.

PI3K_Akt_Pathway cluster_pca_pi3k This compound PCA_pi3k This compound PI3K PI3K PCA_pi3k->PI3K Activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Bind RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) GSK3b GSK3b Akt->GSK3b Inhibits eNOS eNOS Akt->eNOS Activates VEGF VEGF Akt->VEGF Upregulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Apoptosis Apoptosis GSK3b->Apoptosis Promotes NO NO eNOS->NO Produces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes NO->Angiogenesis Promotes

PCA can activate the PI3K/Akt signaling pathway.

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. This compound can activate PI3K, leading to the downstream activation of Akt. Activated Akt can then phosphorylate and inhibit pro-apoptotic proteins like GSK3β, and activate endothelial nitric oxide synthase (eNOS) and increase the expression of vascular endothelial growth factor (VEGF), ultimately promoting cell survival and angiogenesis.

References

Safety Operating Guide

Proper Disposal of Pyrocatechuic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of pyrocatechuic acid, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, also known as 2,3-dihydroxybenzoic acid, is a compound that requires careful management due to its irritant properties. This guide provides a comprehensive, step-by-step operational plan for its safe disposal.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures to mitigate risks of exposure. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

A summary of required PPE for handling this compound waste is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and irritation.[3]
Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of irritating dust particles.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. In-lab neutralization or inactivation methods are not widely documented and could pose additional risks. The following procedure outlines the steps for preparing this compound waste for professional collection.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Solid this compound should be collected separately from solutions.

2. Waste Collection and Containment:

  • Solid Waste: Carefully sweep or shovel solid this compound into a designated, sealable, and chemically compatible waste container. Minimize dust generation during this process.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should be placed in the same designated waste container.

  • Solutions: Aqueous or solvent solutions containing this compound should be collected in a separate, sealed, and clearly labeled container.

3. Labeling:

  • Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound" or "2,3-Dihydroxybenzoic Acid"

    • The primary hazards (e.g., "Irritant")

    • Accumulation start date

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste manifest and handover procedures. The final disposal method will likely be incineration in a permitted hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal gen This compound Waste Generated ppe Don Appropriate PPE gen->ppe Safety First segregate Segregate Waste (Solid vs. Liquid) ppe->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Hazardous Waste Area contain->store contact Contact EHS or Licensed Contractor store->contact pickup Arrange for Waste Pickup contact->pickup transport Transport to Permitted Facility pickup->transport incinerate Incineration transport->incinerate

References

Safeguarding Your Research: Personal Protective Equipment Guidelines for Handling Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Pyrocatechuic acid (also known as 3,4-Dihydroxybenzoic acid). Adherence to these procedural guidelines is essential for ensuring the safety of all laboratory personnel.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, can cause serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when working with this compound. This includes protection for the eyes, face, hands, and body, as well as respiratory protection when dealing with powders.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.To protect against splashes, dust, and direct contact that can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves. Nitrile, neoprene, or butyl rubber gloves are recommended for incidental contact. For prolonged contact, consult the glove manufacturer's chemical resistance data.To prevent skin irritation and potential absorption.[4] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contamination.
Body Protection A lab coat or an impervious chemical-resistant apron.To protect the skin from spills and contamination.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used when handling the powder form to avoid dust inhalation.To prevent respiratory tract irritation from airborne particles.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risks associated with this compound.

1. Preparation:

  • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to control dust.

  • Assemble all necessary PPE and have it properly donned before handling the chemical.

2. Handling:

  • Avoid direct contact with the skin and eyes.

  • Prevent the formation of dust when working with the solid.

  • If the substance comes into contact with the skin, wash the affected area immediately and thoroughly with soap and water.

  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

3. Disposal Plan:

  • All waste materials, including unused this compound and any contaminated materials (e.g., gloves, wipes), must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Below is a diagram illustrating the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Work in a well-ventilated area (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Avoid skin and eye contact prep3->handle1 handle2 Prevent dust formation handle1->handle2 handle3 Immediate first aid if exposure occurs handle2->handle3 disp1 Collect waste in a labeled, sealed container handle3->disp1 disp2 Dispose of as hazardous waste disp1->disp2 disp3 Follow all regulatory guidelines disp2->disp3

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrocatechuic acid
Reactant of Route 2
Pyrocatechuic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.